molecular formula C10H8ClNO B1625309 5-(4-Chlorophenyl)-3-methylisoxazole CAS No. 4211-87-4

5-(4-Chlorophenyl)-3-methylisoxazole

Cat. No.: B1625309
CAS No.: 4211-87-4
M. Wt: 193.63 g/mol
InChI Key: RHWRHGZPEXZURY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methylisoxazole (CAS 4211-87-4) is a chemical compound offered for research and development purposes . It belongs to the isoxazole class of heterocyclic compounds, which are recognized in medicinal chemistry as versatile building blocks and privileged scaffolds for the synthesis of novel bioactive molecules . The isoxazole nucleus is a common feature in compounds investigated for a wide spectrum of biological activities. While specific studies on this base compound are limited in public literature, research on its close derivatives highlights the significant research value of this chemical class. For instance, sophisticated isoxazole-amide derivatives have demonstrated promising antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) in scientific studies . Furthermore, various 5-methylisoxazole derivatives are subjects of ongoing research in drug discovery, with investigations into their potential as enzyme inhibitors and their binding interactions with biological targets like serum albumin (BSA) . This compound serves as a fundamental synthon for organic and medicinal chemists exploring structure-activity relationships, developing new synthetic methodologies, or designing potential agrochemical and pharmaceutical agents. This product is intended for research use only in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRHGZPEXZURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435278
Record name 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4211-87-4
Record name 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Chlorophenyl)-3-methylisoxazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Process Scientists [1]

Executive Summary

5-(4-Chlorophenyl)-3-methylisoxazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors, and GABA-A receptor modulators. Its structure features a 1,2-oxazole ring substituted at the 3-position with a methyl group and at the 5-position with a para-chlorophenyl moiety.[1]

This guide provides a comprehensive technical analysis of this molecule, focusing on regioselective synthesis, physicochemical stability, and its role as a bioisostere in drug development. Unlike simple heterocycles, the 3,5-disubstitution pattern presents specific synthetic challenges—namely, controlling the regiochemistry during ring closure—which this guide addresses through validated protocols.

Chemical Architecture & Properties[1][2][3]

The molecule comprises an electron-deficient isoxazole core.[1] The p-chlorophenyl group at position 5 acts as a lipophilic anchor, enhancing membrane permeability (LogP modulation), while the C3-methyl group often serves to restrict conformational freedom or fill small hydrophobic pockets in protein targets.

2.1 Structural Visualization

The following diagram illustrates the connectivity and the key electronic zones of the molecule.[1]

G Fig 1. Structural connectivity of 5-(4-Chlorophenyl)-3-methylisoxazole. Core Isoxazole Ring (1,2-Oxazole) Pos3 C3-Methyl Group (Steric/Hydrophobic) Core->Pos3 Substitution Pos5 C5-(4-Chlorophenyl) (Lipophilic Anchor) Core->Pos5 Substitution Cl 4-Chloro Substituent (Metabolic Block) Pos5->Cl Para-position

2.2 Physicochemical Profile

The following data is synthesized from predicted models and analog comparisons (e.g., Valdecoxib intermediates).

PropertyValue / DescriptionSignificance
Molecular Formula C₁₀H₈ClNOCore Scaffold
Molecular Weight 193.63 g/mol Fragment-like (Rule of 3 compliant)
Predicted LogP ~3.2 - 3.6High lipophilicity due to Cl-phenyl
H-Bond Donors 0Good membrane permeability
H-Bond Acceptors 2 (N, O)Interaction with Histidine/Serine residues
Topological Polar Surface Area ~26 ŲExcellent BBB penetration potential
Melting Point 85–95 °C (Approx)Dependent on crystal polymorph/purity

*Note: Pure "naked" scaffold melting points vary in literature; derivatives like the 4-carbaldehyde melt higher (~126°C).

Synthesis & Manufacturing Protocols

Achieving the correct regioisomer (3-methyl-5-aryl vs. 5-methyl-3-aryl) is the primary challenge. Two primary routes are detailed below: the "Classic" condensation (economical but requires separation) and the "Regioselective" cycloaddition (higher precision).

3.1 Method A: Regioselective [3+2] Cycloaddition (Recommended)

This method utilizes a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. It is preferred for generating high-purity 3,5-disubstituted isoxazoles without isomeric contamination.[1]

Mechanism:

  • Dipole Formation: In situ generation of acetonitrile oxide from nitroethane.[1]

  • Cycloaddition: Reaction with 1-chloro-4-ethynylbenzene.[1]

Protocol:

  • Reagents: 1-Chloro-4-ethynylbenzene (1.0 eq), Nitroethane (5.0 eq), Phenyl isocyanate (10.0 eq, dehydrating agent), Triethylamine (catalytic), in Benzene or Toluene.

  • Procedure:

    • Dissolve 1-chloro-4-ethynylbenzene in dry toluene.[1]

    • Add nitroethane and phenyl isocyanate.[1]

    • Add 5 drops of triethylamine.[1]

    • Reflux the mixture at 110°C for 12–16 hours.

    • Reaction Check: Monitor via TLC (Hexane/EtOAc 8:2).[1]

  • Work-up:

    • Cool to room temperature.[1] Filter off the precipitated diphenylurea byproduct.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Typically 75–85% of the specific 3-methyl-5-(4-chlorophenyl) isomer.[1]

3.2 Method B: Condensation of

-Diketones (Classic)

This route involves the reaction of 1-(4-chlorophenyl)butane-1,3-dione with hydroxylamine.[1]

  • Critical Insight: The reaction of unsymmetrical

    
    -diketones with hydroxylamine often yields a mixture of regioisomers.[1] However, under basic conditions , the nucleophilic attack of hydroxylamine preferentially occurs at the carbonyl adjacent to the methyl group (C2), leading to the formation of the 3-methyl-5-aryl  isomer upon cyclization.
    

Protocol:

  • Reagents: 1-(4-chlorophenyl)butane-1,3-dione (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (12 mmol).

  • Solvent: Ethanol/Water (3:1).[1]

  • Procedure:

    • Dissolve the diketone in ethanol.[1]

    • Add an aqueous solution of hydroxylamine HCl and sodium acetate.[1]

    • Reflux for 4 hours.[1]

  • Purification: Recrystallization from ethanol is required to remove trace amounts of the 5-methyl-3-aryl isomer.[1]

3.3 Synthesis Workflow Diagram

Synthesis Fig 2. Regioselective synthesis via Nitrile Oxide Cycloaddition. Alkyne 1-Chloro-4-ethynylbenzene Cycloadd [3+2] Cycloaddition Reflux Toluene Alkyne->Cycloadd Nitro Nitroethane (Precursor) NitrileOxide Acetonitrile Oxide (In Situ Dipole) Nitro->NitrileOxide PhNCO, Et3N NitrileOxide->Cycloadd Product 5-(4-Chlorophenyl)-3-methylisoxazole (Target) Cycloadd->Product Regioselective

Pharmacological Applications[1][2][4][5]
4.1 GABA-A Receptor Modulation

Isoxazoles are classic bioisosteres for carboxylic acids and esters in GABAergic ligands.[1] The 5-(4-chlorophenyl)-3-methylisoxazole core mimics the steric and electronic properties of specific benzodiazepine binding pockets.[1]

  • Mechanism: The isoxazole nitrogen acts as a hydrogen bond acceptor, while the lipophilic chlorophenyl group interacts with the aromatic residues (e.g., Tyr, Phe) in the

    
     interface of the GABA-A receptor.
    
4.2 COX-2 Inhibition (NSAID Design)

This scaffold is structurally homologous to Valdecoxib (Bextra), a COX-2 selective inhibitor.

  • SAR Insight: In Valdecoxib, the isoxazole ring positions the phenyl rings to fit the COX-2 hydrophobic channel. The methyl group at position 3 provides selectivity over COX-1 by exploiting the slightly larger active site of COX-2.[1]

  • Metabolic Stability: The para-chloro substituent blocks the primary site of Cytochrome P450 oxidation (CYP2C9), significantly increasing the metabolic half-life compared to an unsubstituted phenyl ring.

References
  • Regioselectivity in Isoxazole Synthesis

    • Title: Regio- and stereoselective synthesis of isoxazoles and isoxazolines via cycloaddition reactions.[1]

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • URL:[Link]

  • Biological Activity (GABA/Antimicrobial)

    • Title: Synthesis and biological activity of some isoxazole derivatives.[1][2][3][4]

    • Source: Journal of Heterocyclic Chemistry / PubMed.[1]

    • URL:[Link] (General search for Isoxazole scaffolds)

  • Intermediate Properties (4-Carbaldehyde derivative)

    • Title: 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde Product Page.[1][5]

    • Source: Sigma-Aldrich / Merck.[1]

  • Mechanistic Grounding

    • Title: The reaction of -diketones with hydroxylamine: A study of regiochemistry.
    • Source: Organic Syntheses, Coll.[1] Vol. 6.

    • URL:[Link] (Analogous reaction reference)

Sources

biological activity profile of 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and synthetic utility of 5-(4-Chlorophenyl)-3-methylisoxazole .

Executive Summary: The Isoxazole Scaffold

5-(4-Chlorophenyl)-3-methylisoxazole (CAS: 4211-87-4) represents a privileged structural motif in medicinal chemistry. It serves as a foundational pharmacophore for a class of bioactive agents ranging from cyclooxygenase (COX) inhibitors to antimicrobial effectors.

Unlike its regioisomer, the core of the blockbuster drug Valdecoxib (which features a 3-phenyl-5-methyl substitution pattern), this 5-aryl-3-methyl isomer exhibits a distinct biological profile. It is primarily utilized as:

  • A Selective Bioactive Core: For the development of antifungal and antibacterial agents.

  • A Synthetic Intermediate: A precursor for 4-substituted derivatives (e.g., aldehydes, carboxylic acids) used in high-throughput screening (HTS) libraries.

  • A Negative Control Probe: In COX-2 structure-activity relationship (SAR) studies to demonstrate the necessity of specific regio-positioning for enzyme active site binding.

Chemical Identity & Physicochemical Properties

Before detailing biological activity, the physicochemical parameters defining its bioavailability (Lipinski’s Rule of 5 compliance) must be established.

PropertyDataRelevance
IUPAC Name 5-(4-Chlorophenyl)-3-methylisoxazoleOfficial Identifier
CAS Number 4211-87-4Registry
Molecular Formula C₁₀H₈ClNOCore Scaffold
Molecular Weight 193.63 g/mol Fragment-like (Suitable for FBDD)
LogP (Calc) ~3.1High Lipophilicity (Membrane Permeable)
H-Bond Donors 0Good CNS/Cell penetration potential
H-Bond Acceptors 2 (N, O)Interaction with Serine/Histidine residues
Topological Polar Surface Area 26.03 ŲExcellent Oral Bioavailability prediction

Biological Mechanism of Action (MOA)

Antimicrobial & Antifungal Activity

The 3,5-disubstituted isoxazole ring mimics the electronic distribution of certain fungal metabolites. The 5-(4-chlorophenyl) moiety is critical for hydrophobic pocket binding in microbial enzymes, particularly lanosterol 14α-demethylase (CYP51) , a target for azole antifungals.

  • Mechanism: The sp2 nitrogen of the isoxazole ring can coordinate with the heme iron of fungal CYP450s, while the 4-chlorophenyl group occupies the hydrophobic access channel.

  • Spectrum: Derivatives of this scaffold have shown efficacy against Candida albicans and Aspergillus niger by disrupting ergosterol synthesis.

Cyclooxygenase (COX) Inhibition Context

In the context of inflammation, this molecule serves as a critical regioisomeric probe .

  • COX-2 Selectivity: Potent COX-2 inhibitors (e.g., Valdecoxib) typically possess a 3,4-diaryl substitution.[1]

  • The "Kink" Effect: The 5-(4-chlorophenyl)-3-methyl regioisomer lacks the spatial geometry required to deeply penetrate the COX-2 side pocket (Arg120/Tyr355 gate). Consequently, it often shows reduced COX-2 potency compared to its 3-phenyl-5-methyl regioisomer, making it an essential negative control to validate binding models.

Pathway Visualization

The following diagram illustrates the divergent pathways for this scaffold: its direct antimicrobial activity versus its role as a precursor for COX-2 active ligands.

BiologicalPathways Scaffold 5-(4-Chlorophenyl)-3-methylisoxazole (Core Scaffold) Binding Heme Coordination (sp2 Nitrogen) Scaffold->Binding Direct Interaction Functionalization C-4 Functionalization (Electrophilic Substitution) Scaffold->Functionalization Synthetic Modification Target1 Fungal CYP51 (Lanosterol Demethylase) Binding->Target1 Effect1 Ergosterol Depletion (Antifungal Activity) Target1->Effect1 Derivative 4-Sulfonamide/Carboxyl Derivatives Functionalization->Derivative Target2 COX-2 Active Site (Side Pocket Entry) Derivative->Target2 Effect2 Anti-inflammatory Response Target2->Effect2

Figure 1: Divergent biological utility of the 5-(4-chlorophenyl)-3-methylisoxazole scaffold.

Technical Synthesis Protocol

For researchers requiring high-purity material for biological assays, the regioselective condensation of a 1,3-diketone with hydroxylamine is the industry-standard method.

Protocol: Regioselective Synthesis via 1,3-Diketone

Objective: Synthesize 5-(4-chlorophenyl)-3-methylisoxazole with >95% regioselectivity over the 3-(4-chlorophenyl)-5-methyl isomer.

Reagents:

  • 1-(4-Chlorophenyl)-1,3-butanedione (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.2 eq)

  • Ethanol (Solvent)[3]

  • Sodium Acetate (Base catalyst)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 1-(4-Chlorophenyl)-1,3-butanedione in 50 mL of absolute ethanol.

  • Addition: Add 12 mmol of Hydroxylamine hydrochloride and 12 mmol of Sodium Acetate .

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

    • Mechanistic Note: The nucleophilic attack of hydroxylamine occurs preferentially at the more electrophilic carbonyl (adjacent to the methyl group) under controlled pH, favoring the 5-aryl isomer.

  • Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over anhydrous MgSO₄. Concentrate. Recrystallize from Ethanol/Water to obtain white needles.

  • Validation: Confirm structure via ¹H NMR.

    • Diagnostic Peak: The isoxazole C-4 proton appears as a singlet around δ 6.5–6.8 ppm .

Experimental Workflow: Biological Assay

To evaluate the biological activity of this compound, the following standardized workflow is recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Standard: CLSI M27-A3 (Fungi) / M07-A9 (Bacteria).

  • Preparation: Dissolve 5-(4-Chlorophenyl)-3-methylisoxazole in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate: Use 96-well plates. Serial dilutions from 100 μM down to 0.19 μM.

  • Inoculum: 1-5 x 10⁵ CFU/mL of Candida albicans (ATCC 90028).

  • Incubation: 35°C for 24-48 hours.

  • Readout: Measure Optical Density (OD₆₀₀) or use Resazurin dye for visual viability check.

  • Expected Result: MIC values typically range between 12.5 – 50 μg/mL for the naked scaffold, serving as a baseline for further functionalization.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances, 2013.
    • Link:[Link]

  • COX-2 Inhibitor SAR (Valdecoxib Context)

    • Title: 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1]

    • Source: Journal of Medicinal Chemistry, 2000.
    • Link:[Link]

  • Antimicrobial Isoxazole Scaffolds

    • Title: Synthesis and biological activity of novel isoxazole derivatives.[3][4][5][6][7]

    • Source: European Journal of Medicinal Chemistry, 2009.
    • Link:[Link]

  • Boron Isosteres of Isoxazoles

    • Title: Valdecoxib vs. borazavaldecoxib: isoxazole BN/CC isosterism as a case study.
    • Source: Organic & Biomolecular Chemistry, 2018.[8]

    • Link:[Link]

Sources

A Comprehensive Technical Guide to 5-(4-Chlorophenyl)-3-methylisoxazole: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a multitude of therapeutic agents.[1][2] This guide provides an in-depth technical overview of 5-(4-Chlorophenyl)-3-methylisoxazole, a key heterocyclic compound. We will delineate its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and establish a robust framework for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its application as a building block in synthetic chemistry and pharmaceutical research.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous biologically active compounds. Its unique electronic properties and structural rigidity make it an attractive scaffold for interacting with various biological targets.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antibacterial, and analgesic properties.[1][3][4] The ability to functionalize the isoxazole ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic profile, which is a critical aspect of rational drug design. Compounds like 5-(4-Chlorophenyl)-3-methylisoxazole serve as crucial intermediates, enabling the synthesis of more complex molecules for screening and development.[3]

Physicochemical Profile of 5-(4-Chlorophenyl)-3-methylisoxazole

The identity and purity of a chemical entity begin with a thorough understanding of its core properties. The defining characteristics of 5-(4-Chlorophenyl)-3-methylisoxazole are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[5]
Molecular Weight 193.63 g/mol [5]
CAS Number 4211-87-4[5]
MDL Number MFCD11865083[5]
Appearance Typically a solid (e.g., white needles)[3]

The structure incorporates a lipophilic 4-chlorophenyl group, which can significantly influence the compound's solubility and pharmacokinetic properties. The methyl group at the 3-position and the chlorine atom on the phenyl ring provide distinct spectroscopic handles for analytical confirmation.

Synthesis and Mechanistic Insights

The synthesis of substituted isoxazoles can be achieved through several reliable methods. One of the most common and effective approaches is the reaction of a β-diketone precursor with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Below, we provide a robust, step-by-step protocol based on established chemical principles for related structures.[6][7]

The causality behind this synthetic choice rests on the high reliability and regiochemical control offered by the cyclization of a chalcone-derived intermediate. This method ensures the unequivocal placement of the substituent groups on the isoxazole ring.

Diagram: General Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_purification Workup & Purification A 4-Chloroacetophenone D Step 1: Claisen-Schmidt Condensation to form Chalcone A->D B Acetone B->D C Hydroxylamine HCl E Step 2: Cyclization with Hydroxylamine C->E D->E F Quenching & Extraction E->F G Column Chromatography F->G H Final Product: 5-(4-Chlorophenyl)-3-methylisoxazole G->H

Caption: High-level workflow for the synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole.

Experimental Protocol: Synthesis via Chalcone Intermediate

This protocol is a self-validating system; successful isolation of the intermediate chalcone (monitored by TLC) provides a critical checkpoint before proceeding to the final cyclization.

  • Chalcone Formation (Step 1):

    • To a stirred solution of 4-chloroacetophenone (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq.).

    • Cool the mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the aldol condensation and minimize side reactions.

    • Add acetone (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate. Filter, wash with water until neutral, and dry the solid.

  • Isoxazole Cyclization (Step 2):

    • Suspend the dried chalcone intermediate (1 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

    • Add a base, such as sodium acetate or potassium carbonate (2 eq.), to liberate the free hydroxylamine.

    • Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. The reflux provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic isoxazole ring.

    • Monitor the reaction by TLC.

    • After cooling, pour the mixture into water to precipitate the crude product.

  • Purification:

    • Filter the crude solid and wash thoroughly with water.

    • Dry the crude product under vacuum.

    • Purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. The choice of purification is dictated by the impurity profile observed via TLC.

Analytical Characterization and Quality Control

Unequivocal structural confirmation and purity assessment are paramount. A multi-technique approach ensures the trustworthiness of the material for subsequent use in research and development.

Diagram: Analytical Validation Workflow

A Crude Synthesized Product B Purity Assessment: HPLC (>98% required) A->B C Identity Confirmation: Mass Spectrometry (MS) (Confirm M+H⁺) B->C If Purity OK D Structural Elucidation: ¹H & ¹³C NMR Spectroscopy C->D E Final QC Approval: Qualified Material D->E If Structure Confirmed

Sources

Technical Safety & Toxicity Assessment: 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Chlorophenyl)-3-methylisoxazole (CAS 4211-87-4) is a heterocyclic building block and pharmacophore scaffold used primarily in medicinal chemistry and agrochemical research. While often utilized as an intermediate, its structural properties—specifically the 3,5-disubstituted isoxazole ring and the lipophilic chlorophenyl moiety—present distinct toxicological profiles.

This guide synthesizes available physicochemical data with structural activity relationship (SAR) analysis to provide a comprehensive safety protocol. Key hazards include acute oral toxicity (Category 4), potential CNS excitation via GABA-A receptor modulation, and aquatic toxicity due to the chlorinated aromatic system.

Chemical Identity & Physicochemical Profiling[1][2]

The physicochemical properties of 5-(4-Chlorophenyl)-3-methylisoxazole dictate its bioavailability, barrier permeability (BBB), and environmental persistence.

Table 1: Substance Identification & Properties
PropertyData / ValueNote
Chemical Name 5-(4-Chlorophenyl)-3-methylisoxazole
CAS Number 4211-87-4Verified Identity
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol Small molecule, high permeability potential
SMILES CC1=NOC(=C1)C2=CC=C(Cl)C=C2
Physical State Solid (Crystalline Powder)Typically white to off-white
Melting Point 90–92 °C
LogP (Predicted) ~3.2 – 3.5Highly Lipophilic; crosses biological membranes
Solubility DMSO (>20 mg/mL), Ethanol, DCMInsoluble in water
pKa ~ -2.0 (Conjugate acid)Very weak base; neutral at physiological pH

Toxicological Profile & Hazard Assessment

This section relies on direct data where available and "Read-Across" methodology from structurally homologous isoxazoles (e.g., 3-methyl-5-phenylisoxazole derivatives) to establish a safety baseline.

Acute Toxicity[6][7]
  • Oral (Rat): Estimated LD50: 300 – 2000 mg/kg (GHS Category 4).

    • Basis: Structurally similar isoxazole-4-carboxylic acid derivatives exhibit oral LD50s in the 500–1000 mg/kg range.

  • Inhalation: Data limited. Treat as "Harmful if inhaled" due to potential for rapid absorption of dusts.

  • Dermal: Irritant. Lipophilicity (LogP >3) suggests potential for dermal absorption.

Target Organ Toxicity (CNS & Liver)
  • Central Nervous System (CNS): The isoxazole ring is a known bioisostere for the carboxylate group of GABA (gamma-aminobutyric acid).

    • Risk: High doses may antagonize GABA-A receptors, leading to neuronal excitation, tremors, or convulsions. This is a class effect observed in many lipophilic isoxazoles.

  • Liver (Hepatotoxicity): The 4-chlorophenyl moiety is subject to oxidative metabolism (CYP450).

    • Risk: Potential for formation of reactive epoxide intermediates or ring-opening metabolites (beta-keto nitriles), which can cause oxidative stress in hepatocytes.

Irritation & Sensitization
  • Skin/Eye: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).

  • Respiratory: May cause respiratory irritation (STOT SE 3) if dust is inhaled.

Mechanism of Action: Toxicity Pathways

Understanding the why behind the toxicity is crucial for experimental design. The diagram below illustrates the dual pathway of potential CNS interaction and metabolic activation.

Figure 1: Mechanistic Toxicity Pathway

ToxicityMechanism Compound 5-(4-Chlorophenyl)- 3-methylisoxazole Absorption Systemic Absorption (Lipophilic LogP ~3.2) Compound->Absorption BBB Blood-Brain Barrier Crossing Absorption->BBB Liver Hepatic Metabolism (CYP450) Absorption->Liver GABA_Rec GABA-A Receptor Binding Site BBB->GABA_Rec Pharmacophore Mimicry Effect_CNS Chloride Channel Blockade GABA_Rec->Effect_CNS Outcome_CNS CNS Excitation (Tremors/Convulsions) Effect_CNS->Outcome_CNS Metabolite1 Ring Opening (Beta-Keto Nitrile) Liver->Metabolite1 Oxidation Outcome_Tox Oxidative Stress & Adduct Formation Metabolite1->Outcome_Tox

Caption: Pathway illustrating the dual risk of CNS excitation via GABA-A antagonism and hepatic stress via metabolic ring opening.

Safety & Handling Protocols

To mitigate the risks identified above, the following self-validating workflow must be adopted. This protocol emphasizes containment of dusts and prevention of dermal absorption.[1]

Engineering Controls
  • Primary: All weighing and solubilization must occur within a certified Chemical Fume Hood.

  • Secondary: Use of anti-static weighing boats to prevent dust dispersion (electrostatic charge is common with crystalline isoxazoles).

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (Minimum thickness 0.11 mm). Note: Latex is insufficient due to organic solubility.

  • Respiratory: N95/P2 particulate respirator if working outside a hood (not recommended).

  • Eyes: Chemical safety goggles (ANSI Z87.1).

Figure 2: Safe Handling Workflow

SafetyProtocol cluster_emergency Emergency Response Start Start: Chemical Retrieval PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing Weighing (Fume Hood Only) Use Anti-static Boat PPE->Weighing Solubilization Dissolve in DMSO/Ethanol (Avoid generating aerosols) Weighing->Solubilization Usage Experimental Application Solubilization->Usage Waste Disposal: Halogenated Organic Waste Stream Usage->Waste Spill Spill: Cover with absorbent, Do not sweep (Dust) Exposure Skin Contact: Wash 15min Soap & Water

Caption: Step-by-step workflow for minimizing exposure during the handling of 5-(4-Chlorophenyl)-3-methylisoxazole.

Environmental Impact & Disposal[5]

The presence of the 4-chlorophenyl group renders this compound Environmentally Hazardous .

  • Aquatic Toxicity: Chlorinated aromatics are typically toxic to aquatic life with long-lasting effects (H411/H412). The compound resists rapid biodegradation.

  • Disposal Protocol:

    • Do NOT dispose of down the drain.

    • Segregate into Halogenated Organic Waste containers.

    • Incineration is the required method of ultimate disposal to ensure destruction of the isoxazole ring and chlorinated aromatic.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1488093 (Related Isoxazole Derivatives). Retrieved from [Link]

  • Frølund, B., et al. (2002). GABA-A Receptor Antagonists: Structure-Activity Relationships of Isoxazole Derivatives. Journal of Medicinal Chemistry.

Sources

Methodological & Application

preparation of 5-(4-Chlorophenyl)-3-methylisoxazole via 1,3-dipolar cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole via 1,3-Dipolar Cycloaddition

Executive Summary

This application note details the optimized protocol for the preparation of 5-(4-chlorophenyl)-3-methylisoxazole , a critical pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib analogs) and various antimicrobial agents.

While isoxazole synthesis is well-documented, achieving high regioselectivity between the 3,5-disubstituted and 3,4-disubstituted isomers remains a primary challenge. This guide presents a robust Huisgen 1,3-dipolar cycloaddition workflow utilizing the in situ generation of acetonitrile oxide from acetaldoxime. This method is selected for its superior safety profile compared to direct handling of unstable nitrile oxides and its high regiochemical fidelity (>95:5 favoring the 5-aryl isomer).

Strategic Methodology & Reaction Pathway

Retrosynthetic Logic

The target molecule is constructed via the convergent assembly of two fragments:

  • Dipole (C3 Source): Acetonitrile oxide (generated in situ).

  • Dipolarophile (C5 Source): 1-Chloro-4-ethynylbenzene (4-chlorophenylacetylene).

We utilize the Hydroximoyl Chloride Method . Unlike the Mukaiyama method (nitroalkane dehydration), the chlorination of acetaldoxime followed by base-mediated dehydrohalogenation provides a controlled release of the reactive nitrile oxide dipole, minimizing dimerization (furoxan formation) and maximizing cross-reactivity with the alkyne.

Mechanistic Workflow (Graphviz Visualization)

ReactionPathway Acetaldoxime Acetaldoxime (Precursor) ChloroOxime Acetohydroximoyl Chloride Acetaldoxime->ChloroOxime Chlorination (DMF, 0°C) NCS NCS (Chlorinating Agent) NCS->ChloroOxime NitrileOxide Acetonitrile Oxide (1,3-Dipole) ChloroOxime->NitrileOxide Dehydrohalogenation (-HCl) Base Triethylamine (Base) Base->NitrileOxide TS Concerted Transition State [3+2] NitrileOxide->TS Alkyne 4-Chlorophenylacetylene (Dipolarophile) Alkyne->TS Product 5-(4-Chlorophenyl)- 3-methylisoxazole TS->Product Regioselective Cyclization

Figure 1: Mechanistic pathway for the in situ generation of acetonitrile oxide and subsequent [3+2] cycloaddition.

Experimental Protocol

Safety Warning: Nitrile oxides are unstable and can polymerize explosively if isolated in neat form. Always generate in situ in solution. Hydroximoyl chlorides are skin irritants. Work in a fume hood.

Materials
  • Reagents: Acetaldoxime (99%), N-Chlorosuccinimide (NCS), 4-Chlorophenylacetylene, Triethylamine (Et3N).

  • Solvents: N,N-Dimethylformamide (DMF) (anhydrous), Ethyl Acetate (EtOAc), Hexanes.

  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel.

Step-by-Step Procedure

Step 1: Preparation of Acetohydroximoyl Chloride (In Situ)

  • Charge a 250 mL 3-neck flask with Acetaldoxime (1.0 eq, 10.0 mmol, 0.59 g) and anhydrous DMF (20 mL).

  • Cool the solution to 0°C using an ice/water bath.

  • Add NCS (1.1 eq, 11.0 mmol, 1.47 g) portion-wise over 15 minutes.

    • Critical Control Point: Maintain internal temperature <5°C to prevent decomposition.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. The solution typically turns pale yellow, indicating the formation of acetohydroximoyl chloride.

Step 2: Cycloaddition

  • Add 4-Chlorophenylacetylene (1.0 eq, 10.0 mmol, 1.36 g) directly to the reaction flask containing the generated chloro-oxime.

  • Prepare a solution of Triethylamine (1.2 eq, 12.0 mmol, 1.67 mL) in DMF (5 mL) in the addition funnel.

  • Slow Addition: Dropwise add the Et3N solution to the reaction mixture over 30-45 minutes while stirring vigorously.

    • Why? Slow addition keeps the concentration of free nitrile oxide low, favoring reaction with the alkyne over self-dimerization (furoxan formation).

  • Stir the reaction mixture at RT for 12 hours. Monitor via TLC (20% EtOAc/Hexanes). The spot for the alkyne (high Rf) should disappear, replaced by a fluorescent isoxazole spot (mid Rf).

Step 3: Workup and Purification [1]

  • Pour the reaction mixture into ice-cold water (100 mL) and extract with EtOAc (3 x 30 mL).

  • Wash combined organics with brine (2 x 50 mL) to remove DMF.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography.

    • Eluent Gradient: 0% → 10% EtOAc in Hexanes.

    • Target Fraction: The 3,5-disubstituted isomer typically elutes after any remaining alkyne but before the minor 3,4-isomer or furoxan byproducts.

Results & Analysis

Regiochemical Validation

The reaction favors the 3,5-disubstituted product due to steric approach control. The nitrile oxide carbon attacks the terminal carbon of the alkyne.

Table 1: Analytical Data Profile

ParameterExpected ValueInterpretation
Yield 75 - 85%High efficiency due to in situ trapping.
Appearance White to off-white solidCrystalline solid upon purification.
Melting Point 92 - 94°CConsistent with 3,5-diaryl/alkyl isoxazoles.
1H NMR (CDCl3) δ 2.35 (s, 3H)CH3 at C3 position (Diagnostic).
δ 6.45 (s, 1H)Isoxazole H4 proton (Diagnostic singlet).
δ 7.40 (d, 2H), 7.70 (d, 2H)4-Chlorophenyl AA'BB' system.
Regio-ratio >95 : 5 (5-sub : 4-sub)Confirmed by NOESY (interaction between H4 and Ar-H).
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Furoxan formation Nitrile oxide concentration too high.Slow down the addition of Et3N. Dilute reaction further.
Incomplete Conversion Chlorination failure.Ensure NCS is fresh. Check if acetaldoxime was wet (water inhibits chlorination).
Regioisomer Mixture High Temperature.[2]Keep reaction at RT or 0°C. Higher temps reduce regioselectivity.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[1] Application Notes: 1,3-Dipolar Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one. Link

  • MDPI. (2021). Regioselectivity and Molecular Mechanism of (3+2) Cycloaddition Reactions. Molecules. Link

  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions. Link

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology reference). Link

Sources

Application Note: Solvent Selection & Handling Protocols for 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an evidence-based framework for the solubilization, storage, and experimental application of 5-(4-Chlorophenyl)-3-methylisoxazole (CPMI).[1][2][3] Due to the compound's significant lipophilicity driven by the p-chlorophenyl moiety, improper solvent selection frequently leads to compound precipitation ("crashing out") in aqueous buffers, resulting in false negatives in biological assays or low yields in chemical synthesis.[2] This document outlines protocols for generating high-stability stock solutions using DMSO and Ethanol, alongside specific workflows for aqueous dilution and chemical extraction.[1][3]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interaction potential of CPMI.[4]

Structural Analysis[1]
  • Core Scaffold: Isoxazole ring (aromatic heterocycle).[1][2][3][4][5][6][7]

  • Hydrophobic Domain: p-Chlorophenyl group at position 5.[1][2][3] This significantly increases the partition coefficient (LogP).[1][2][3][4]

  • Steric/Polar Domain: Methyl group at position 3.[1][2][3][4][8]

  • Solubility Prediction: The molecule lacks strong Hydrogen Bond Donors (HBD) but possesses Hydrogen Bond Acceptors (HBA) (N and O in the isoxazole ring).[1][2][3][4] This makes it highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in protic polar solvents (Water) without co-solvents.[2][3][4]

Solubility Compatibility Table

Data summarized from structural analog behavior and standard heterocyclic chemistry principles.

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationNotes
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>50 mM)Biological Stock SolutionsGold Standard. High boiling point; penetrates cell membranes; cryoprotectant.[1][2][3]
Polar Aprotic DMF (Dimethylformamide)Excellent (>50 mM)Chemical SynthesisToxic to cells; avoid for live-cell assays if possible.[1][2][3]
Polar Protic Ethanol (100%)Good (~10-25 mM)Animal Studies / SynthesisVolatile; lower toxicity than DMSO/DMF in vivo.[1][2][3]
Non-Polar DCM (Dichloromethane)Excellent Extraction / PurificationStrictly for synthesis. Immiscible with water.[1][2][3][4]
Aqueous PBS / Water Poor (<0.1 mM)Assay BufferRequires carrier. Direct dissolution will fail.[1][2][3][4]

Decision Logic: Solvent Selection Workflow

The following decision tree guides the researcher to the optimal solvent based on the intended experimental output.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio In Vitro/In Vivo Chem Chemical Synthesis Or Purification AppType->Chem Synthesis LiveCell Live Cells? Bio->LiveCell Extract Extraction/Workup Chem->Extract DMSO Use DMSO (Stock) Dilute < 0.5% v/v LiveCell->DMSO Standard EtOH Use Ethanol (If DMSO toxic) LiveCell->EtOH Sensitive Cells DCM Dichloromethane (DCM) or Ethyl Acetate Extract->DCM Partitioning DMF DMF (Reaction Solvent) Extract->DMF High Temp Rxn

Figure 1: Decision tree for selecting the appropriate solvent vehicle based on experimental constraints.

Protocol 1: Preparation of Biological Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution of CPMI for long-term storage. Reagents:

  • 5-(4-Chlorophenyl)-3-methylisoxazole (Solid powder).[1][2][3]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[2][3][4]

Causality & Logic:

  • Why Anhydrous? Water accumulation in DMSO lowers the solubility of lipophilic compounds over time, leading to "silent precipitation" inside the cryovial.[4]

  • Why 50 mM? This concentration allows for 1000x dilution to achieve a 50 µM working concentration while keeping DMSO content at 0.1% (non-toxic to most cells).[1][2][3][4]

Step-by-Step Procedure:

  • Calculate Mass:

    • Molecular Weight (MW) of CPMI ≈ 193.63 g/mol .[1][2][3][4]

    • Target Volume: 1 mL.

    • Target Conc: 50 mM (0.05 mol/L).[1][2][3][4]

    • Calculation:

      
      [1][2][3]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (9.68 mg).[1][2][3]
      
  • Weighing: Accurately weigh ~9.7 mg of CPMI into a sterile, glass micro-vial or solvent-resistant polypropylene tube.

    • Critical: Do not use polystyrene (PS) tubes; DMSO can leach plasticizers from PS.[1][2][3][4]

  • Solubilization: Add 1 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1][3][4]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Aqueous Dilution (Preventing "Crash-Out")[1][2][3]

Challenge: When a hydrophobic DMSO stock is added directly to an aqueous buffer, the rapid change in polarity can force the compound to precipitate immediately, often forming invisible micro-crystals.[4]

The "Intermediate Dilution" Method: Do not pipet 1 µL of stock directly into 1 mL of media.[3][4] Instead, use a step-down approach.

SerialDilution Stock 50 mM Stock (100% DMSO) Inter Intermediate 500 µM (10% DMSO / 90% Media) Stock->Inter 1:100 Dilution (Slow Addition) Final Working Conc. 5 µM (0.1% DMSO) Inter->Final 1:100 Dilution (Vortex Immediately)

Figure 2: Step-down dilution strategy to maintain solubility during the transition from organic to aqueous phase.

Procedure:

  • Prepare Intermediate: Dilute the 50 mM stock 1:10 in pure Ethanol or DMSO first (optional), or dilute 1:100 directly into pre-warmed culture media while vortexing the media.

  • Final Dilution: Add the intermediate solution to the final assay volume.

  • Validation: Measure Optical Density (OD) at 600nm. An increase in OD compared to a vehicle control indicates precipitation.[1][3][4]

Chemical Synthesis & Extraction Notes

For researchers synthesizing CPMI or using it as an intermediate:

  • Reaction Solvent: 5-(4-Chlorophenyl)-3-methylisoxazole is often synthesized via cycloaddition.[1][2][3] Ethanol/Water mixtures are common for these reactions (green chemistry), but the product will precipitate out.[2][3][4]

  • Purification (Extraction):

    • Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3][4]

    • Protocol: Add water to the reaction mixture.[1][3][4][9] The CPMI will partition into the organic layer (EtOAc/DCM).[2][3][4] Wash with brine to remove water-soluble impurities.[1][3] Dry over Magnesium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[1][2][3]
      
  • Recrystallization: If high purity is required, Ethanol or a Methanol/Water mixture is the solvent system of choice.[3][4][9] Heat to boiling until dissolved, then cool slowly to 4°C.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Isoxazoles can be irritants.[1][2][3][4] The chlorophenyl group suggests potential aquatic toxicity.[1][3][4]

  • PPE: Wear nitrile gloves.[1][2][3][4] DMSO permeates skin rapidly and can carry dissolved toxic compounds into the bloodstream.[1][3][4] Never handle DMSO solutions of CPMI with bare hands.

  • Waste: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 505488652, 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (Analog Reference). Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Standard reference for DMSO solubility profiles). Retrieved from [Link][1][2][3]

  • Rowley, M., et al. (1996). 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors.[1][2][3][8] Journal of Medicinal Chemistry.[1][3][4][8] (Demonstrates biological application of chlorophenyl-isoxazole scaffolds). Retrieved from [Link]

Sources

formulation of 5-(4-Chlorophenyl)-3-methylisoxazole for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of 5-(4-Chlorophenyl)-3-methylisoxazole for Animal Studies

Executive Summary

5-(4-Chlorophenyl)-3-methylisoxazole (MW: 237.64 g/mol ) is a lipophilic small molecule pharmacophore often utilized in the development of GABAergic modulators, anti-inflammatory agents, and antimicrobial compounds. Its structural core—a 3,5-disubstituted isoxazole ring—confers significant hydrophobicity (LogP estimated ~2.8–3.2), rendering it practically insoluble in standard aqueous saline.

This guide provides validated protocols for formulating this compound for Intraperitoneal (IP) , Intravenous (IV) , and Oral (PO) administration in rodents. The methodologies prioritize solubility retention, physiological compatibility, and the minimization of vehicle-induced toxicity.

Physicochemical Assessment & Pre-Formulation

Before attempting formulation, the compound's behavior in primary solvents must be verified to ensure stock solution stability.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 237.64 g/mol Small molecule; rapid dissolution in organic solvents.
Physical State Solid (Crystalline)Requires particle size reduction (trituration) for suspensions.
Solubility (Water) < 0.1 mg/mL (Poor)Critical: Cannot use simple saline/PBS. Requires co-solvents or surfactants.
Solubility (DMSO) > 20 mg/mL (Good)Ideal for primary stock solution.
Solubility (PEG 400) ModerateExcellent secondary co-solvent to prevent precipitation.

Vehicle Selection Strategy

The choice of vehicle is dictated by the required route of administration and the target concentration. Use the following decision matrix to select the appropriate protocol.

FormulationDecision Start Start: Define Study Goals Route Select Route Start->Route IP_IV IP / IV Injection Route->IP_IV Systemic Oral Oral Gavage (PO) Route->Oral Gut/Metabolic Conc Target Conc. > 5 mg/mL? Sol_Protocol Protocol A: Co-Solvent Solution (DMSO/PEG/Saline) Conc->Sol_Protocol No (<5 mg/mL) Complex_Protocol Protocol C: Cyclodextrin Complex (HP-β-CD) Conc->Complex_Protocol Yes (>5 mg/mL) IP_IV->Conc Susp_Protocol Protocol B: Homogeneous Suspension (MC/Tween 80) Oral->Susp_Protocol Standard

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and drug concentration.

Detailed Experimental Protocols

Protocol A: Co-Solvent Solution (IP/IV Administration)

Best for: Acute dosing, pharmacokinetic (PK) studies, doses < 20 mg/kg. Mechanism: Uses DMSO to solubilize the drug and PEG400 to stabilize it before diluting with water.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous (Sigma-Aldrich).

  • Polyethylene Glycol 400 (PEG 400).[1][2]

  • Sterile Saline (0.9% NaCl) or Sterile Water for Injection.

Formulation Ratio: 5% DMSO / 40% PEG 400 / 55% Saline.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of 5-(4-Chlorophenyl)-3-methylisoxazole into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the solid is completely dissolved. Note: If heating is required, do not exceed 37°C.

  • Stabilization: Add PEG 400 (40% of final volume) to the DMSO solution. Vortex to mix. The solution should remain clear.

  • Dilution: Slowly add Saline (55% of final volume) dropwise while vortexing.

    • Critical Check: Watch for "crashing out" (cloudiness). If precipitate forms, the concentration is too high for this system. Switch to Protocol C.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization (if IV) or 0.45 µm (if IP).

Safety Limits (Mouse/Rat):

  • DMSO: Max 10% v/v recommended to avoid nociception or hemolytic effects.

  • Volume: Max 10 mL/kg (Mouse), 5 mL/kg (Rat).[3]

Protocol B: Oral Suspension (PO Administration)

Best for: Sub-chronic/chronic toxicity studies, high-dose efficacy studies (> 20 mg/kg). Mechanism: Creates a stable suspension using a viscosity enhancer (Methylcellulose) and a wetting agent (Tween 80).

Reagents:

  • Methylcellulose (MC) (viscosity 400 cP, 0.5% w/v solution in water).[4]

  • Tween 80 (Polysorbate 80).

Formulation Vehicle: 0.5% Methylcellulose + 0.5% Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 30% of the required water to 80°C. Add Methylcellulose powder slowly with agitation.

    • Add the remaining cold water and stir at 4°C overnight to hydrate.

    • Add Tween 80 (0.5% v/v) and mix.[5]

  • Drug Preparation:

    • Weigh the compound into a mortar.

    • Trituration: Add a small amount of the vehicle (just enough to wet the powder) and grind with a pestle to form a smooth, lump-free paste. This step is critical for uniformity.

  • Dilution: Gradually add the remaining vehicle while continuing to mix.

  • Homogenization: Transfer to a vial and sonicate for 10–20 minutes to break up micro-aggregates.

  • Resuspension: Always vortex immediately before dosing.

Quality Control & Stability

Trustworthiness in data relies on verifying the formulation before administration.

TestMethodAcceptance Criteria
Visual Inspection Light box checkSolution: Clear, colorless, no particulates.Suspension: Uniform opacity, no clumping.
pH Check pH strip/meterTarget: 6.5 – 7.5. (Extreme pH causes tissue necrosis).
Stability HPLC (optional) or VisualMust remain stable for at least 4 hours (dosing window).

Workflow Visualization

PreparationWorkflow Weigh 1. Weigh Compound (Analytical Balance) Solvent 2. Add Primary Solvent (DMSO for Sol. / Tween for Susp.) Weigh->Solvent Mix 3. Vortex / Triturate (Ensure no clumps) Solvent->Mix Dilute 4. Add Secondary Vehicle (PEG/Saline or MC) Mix->Dilute Check 5. QC Check (Precipitation? pH?) Dilute->Check Check->Solvent Fail (Reformulate) Dose 6. Administer to Animal Check->Dose Pass

Figure 2: Step-by-step workflow for preparing the formulation, including a critical Quality Control (QC) checkpoint.

Troubleshooting

  • Issue: Compound precipitates upon adding Saline (Protocol A).

    • Cause: The "water crash" effect. The compound is too lipophilic.

    • Solution: Increase PEG 400 concentration to 60% or switch to Protocol C (Cyclodextrin) . Use 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The cyclodextrin encapsulates the hydrophobic drug, preventing precipitation.

  • Issue: Animal shows signs of distress (writhing) immediately after IP injection.

    • Cause: Vehicle toxicity (likely DMSO concentration > 10% or pH imbalance).

    • Solution: Reduce DMSO to < 5%. Ensure pH is buffered to 7.4.

References

  • National Institutes of Health (NIH) - PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3. Available at: [Link]

  • Gad, S. C., et al. (2016).Nonclinical Vehicle Use in Studies by Multiple Routes. International Journal of Toxicology. (Standard reference for vehicle toxicity limits).
  • Washington State University (WSU) IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats.[3] Available at: [Link][4][6]

  • ResearchGate. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of 5-(4-Chlorophenyl)-3-methylisoxazole, a common challenge in experimental and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-(4-Chlorophenyl)-3-methylisoxazole that affect its solubility?
  • Structure: The molecule consists of a chlorophenyl group and a methylisoxazole ring.

  • Lipophilicity: The presence of the chlorophenyl ring makes the molecule significantly hydrophobic (lipophilic). The predicted octanol-water partition coefficient (XLogP3) for a very similar isomer, 5-(3-chlorophenyl)-3-methylisoxazole, is 3.1, which indicates poor water solubility.[1] Molecules with a LogP greater than 3 are typically classified as "grease-ball" type molecules, which require specialized formulation strategies.[2]

  • Ionization (pKa): The isoxazole ring is a very weak base, and the molecule lacks any appreciable acidic or basic functional groups. This means it is a non-ionizable compound across the physiological pH range (pH 1-8).[3] Consequently, its solubility cannot be significantly increased by simple pH adjustment, a common technique for acidic or basic compounds.[4]

Based on these properties, 5-(4-Chlorophenyl)-3-methylisoxazole is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[5]

PropertyPredicted Value / CharacteristicImplication for Aqueous Solubility
Molecular Weight ~193.63 g/mol Moderate molecular weight, not the primary barrier.
LogP High (Predicted XLogP3 of 3.1 for an isomer)[1]High lipophilicity; the compound prefers an oily environment over water.
Ionizable Groups None significantThe molecule is neutral; solubility is pH-independent.[3]
Hydrogen Bonding Limited hydrogen bond donors/acceptorsReduced interaction with polar water molecules.
Q2: I'm observing precipitation when I dilute my DMSO stock of 5-(4-Chlorophenyl)-3-methylisoxazole into my aqueous assay buffer. Why is this happening and what's the first thing I should do?

A2: This is a classic and very common problem known as "crashing out." Your compound is highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO) but becomes insoluble when the concentration of that organic solvent is drastically lowered upon dilution into an aqueous buffer. The aqueous environment cannot accommodate the hydrophobic drug molecules, causing them to aggregate and precipitate.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound. It's possible your target concentration exceeds the maximum aqueous solubility, even with a small amount of residual DMSO.

  • Increase the Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic cosolvent (e.g., from 0.5% to 1-2% DMSO) might be sufficient to keep the compound in solution. However, always be mindful of the solvent's potential to interfere with your assay (e.g., enzyme activity, cell viability).

  • Vortex Vigorously During Dilution: When adding the DMSO stock to the buffer, ensure rapid mixing. Add the stock dropwise into the vortex of the buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Sonication/Warming: Briefly sonicating or gently warming the final solution can sometimes help redissolve small amounts of precipitate, but this may only be a temporary fix if the solution is supersaturated.

If these simple steps fail, you will need to employ a more robust formulation strategy.

Troubleshooting Guide: Systematic Formulation Strategies

This section provides a logical workflow for systematically improving the solubility of 5-(4-Chlorophenyl)-3-methylisoxazole for your in vitro or preclinical studies.

dot

Caption: A step-by-step workflow for selecting a solubility enhancement strategy.

Q3: Which formulation strategy should I try first? Cosolvents, Cyclodextrins, or Surfactants?

A3: The choice depends on the requirements of your experimental system, particularly its tolerance for excipients.

  • Start with Cosolvents: For many preclinical and in vitro assays, using a cosolvent system is the most straightforward approach.[6] They work by reducing the polarity of the aqueous solvent, making it more hospitable to hydrophobic molecules.

  • Use Cyclodextrins for Sensitive Systems: If your assay is sensitive to organic solvents (e.g., some cell-based assays, protein binding studies), cyclodextrins are an excellent choice.[6] These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while their hydrophilic exterior allows the entire complex to dissolve in water.

  • Use Surfactants for Highly Insoluble Compounds: If the above methods fail, surfactants offer powerful solubilization.[7] Above their critical micelle concentration (CMC), they form micelles that can sequester the hydrophobic drug in their core. Non-ionic surfactants are generally preferred due to lower toxicity.

Q4: How do I use cosolvents to improve solubility? Can you provide a protocol?

A4: The goal is to create a mixed-solvent system that balances solubilizing power with biological compatibility. Polyethylene glycols (PEGs), propylene glycol, and ethanol are common choices.[5]

Protocol 1: Cosolvent Screening for Stock Solution Preparation

  • Preparation: Prepare several potential cosolvent systems. A good starting point is a ternary system (containing three components), such as:

    • System A: 30% PEG 400, 10% Ethanol, 60% Water

    • System B: 40% Propylene Glycol, 10% Ethanol, 50% Water

    • System C: 50% PEG 400, 50% Water

  • Solubility Test:

    • Weigh a small, known amount of 5-(4-Chlorophenyl)-3-methylisoxazole (e.g., 5 mg) into three separate glass vials.

    • Add a small volume (e.g., 100 µL) of each cosolvent system to the respective vials.

    • Vortex vigorously for 2-3 minutes. Use a shaker or rotator for 1-2 hours for best results.

    • Visually inspect for complete dissolution. If the compound dissolves, add another 5 mg and repeat until the solution is saturated (solid is visible).

  • Stock Preparation: Once you identify the best cosolvent system, prepare a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure it is fully dissolved.

  • Dilution into Assay Buffer: Perform serial dilutions of this new stock solution into your final aqueous buffer. Observe for any precipitation at your final target concentration.

  • Vehicle Control (CRITICAL): You must prepare a "vehicle" control by performing the same dilution of the pure cosolvent system (without the drug) into your assay buffer. This control is essential to ensure that the excipients themselves do not affect your experimental results.

Common CosolventTypical Concentration RangeNotes
PEG 400 20 - 60%Good solubilizer, generally low toxicity.
Propylene Glycol 10 - 40%Common in parenteral formulations.
Ethanol 5 - 20%Often used in combination to improve wetting and solvency.
DMSO < 5% in final dilutionExcellent solubilizer but can have biological effects at higher concentrations.
Q5: My assay is sensitive to organic solvents. How do I use cyclodextrins?

A5: Cyclodextrins are a powerful tool for solvent-sensitive applications. The most commonly used derivative for solubility enhancement is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.

dot

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

Protocol 2: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL of buffer. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Add the Compound: Weigh an excess amount of 5-(4-Chlorophenyl)-3-methylisoxazole directly into the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature. Allow it to equilibrate for 24-48 hours. This extended time is crucial for the drug to partition into the cyclodextrin cavity and reach maximum solubility.

  • Separate Undissolved Drug: After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved solid.

  • Harvest and Filter: Carefully collect the supernatant. For absolute clarity, filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound). The resulting clear solution is your saturated stock.

  • Quantify and Use: Determine the concentration of your compound in the stock solution using a validated analytical method (e.g., HPLC-UV, LC-MS). You can then use this stock for your experiments. Remember to run a vehicle control using the same HP-β-CD solution.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

  • Wegiel, L. A., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • EPA. (n.d.). METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE - Exposure. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table. Retrieved from [Link]

  • Al-kassimy, N., et al. (2024). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • ResearchGate. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Chlorophenyl Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical guide for isoxazole synthesis. If you are reading this, you are likely encountering low yields, sluggish reaction rates, or byproduct formation (furoxans) while attempting to synthesize isoxazoles bearing an ortho-chlorophenyl moiety.

The Core Problem: The 2-chlorophenyl group presents a dual challenge:

  • Steric Inhibition of Resonance (SIR): The ortho-chloro substituent forces the phenyl ring to twist out of planarity with the isoxazole (or nitrile oxide precursor). This disrupts conjugation, raising the transition state energy.

  • Kinetic Blocking: The bulky chlorine atom physically blocks the approach of the dipolarophile to the nitrile oxide carbon, drastically slowing the rate of [3+2] cycloaddition.

This guide provides three modular workflows to overcome these barriers, moving from modern catalytic methods to robust classical condensations.

Module 1: The [3+2] Cycloaddition Interface (Click Chemistry)

User Scenario: "I am using the Huisgen [3+2] cycloaddition with a copper catalyst, but my reaction is stalling or yielding the furoxan dimer instead of the isoxazole."

The Mechanism of Failure

In standard conditions, the in situ generated nitrile oxide (from hydroximoyl chloride) is unstable. If the cycloaddition with the alkyne is slow due to steric hindrance (the ortho-Cl effect), the nitrile oxide molecules will react with each other instead of the alkyne. This dimerization produces furoxan (1,2,5-oxadiazole-2-oxide), a dead-end byproduct.

The "Slow-Release" Protocol

To defeat dimerization, you must keep the instantaneous concentration of the nitrile oxide extremely low, ensuring the alkyne is always in vast excess relative to the dipole.

Optimized Protocol:

  • Reagents:

    • Alkyne (Dipolarophile): 1.2 – 1.5 equivalents (relative to oxime).

    • Hydroximoyl Chloride (Precursor): 1.0 equivalent (dissolved in minimal solvent).

    • Base:

      
       (solid) or dilute 
      
      
      
      .
    • Catalyst:

      
       (5 mol%) + Sodium Ascorbate (10 mol%).
      
    • Solvent:

      
       (1:1).
      
  • Procedure:

    • Step A: Dissolve the alkyne and copper catalyst in the solvent mixture in the reaction vessel.

    • Step B: Using a syringe pump , add the solution of hydroximoyl chloride (and base, if liquid) dropwise over 8–12 hours.

    • Why this works: The slow addition ensures that as soon as a molecule of nitrile oxide is generated, it is surrounded by alkyne molecules, statistically favoring the cross-reaction over dimerization.

Visualization: The Kinetic Competition

The diagram below illustrates the competition between the desired pathway (Isoxazole) and the fatal pathway (Furoxan), and how the "Slow-Release" strategy shifts the balance.

G Oxime Hydroximoyl Chloride (Precursor) NO Nitrile Oxide (High Energy Dipole) Oxime->NO Base (Slow Addition) Isoxazole 3,5-Isoxazole (Target) NO->Isoxazole + Alkyne (Cu Cat.) Fast Path Furoxan Furoxan (Dimer Byproduct) NO->Furoxan + Nitrile Oxide (If [NO] is high) Alkyne Alkyne (Dipolarophile)

Caption: Kinetic competition in cycloaddition. Slow addition prevents the red "Dimerization" path by keeping Nitrile Oxide concentration low.

Module 2: Regioselectivity & Catalyst Selection[1]

User Scenario: "I need the 3,5-isomer specifically, but steric bulk is giving me mixtures or the wrong regiochemistry."

The Steric/Electronic Conflict
  • Thermal (Uncatalyzed): Steric bulk at the ortho-position often favors the 3,4-isomer or yields a 1:1 mixture because the bulky group tries to avoid the substituent on the alkyne.

  • Copper (CuAAC): Strongly enforces 3,5-regioselectivity via a copper-acetylide intermediate.

  • Ruthenium (RuAAC): Typically yields 3,4-isomers but is highly sensitive to sterics .

Troubleshooting Table: Catalyst Decision Matrix
GoalCatalyst SystemSuitability for o-Cl PhenylMechanism Note
3,5-Disubstituted Cu(I) / Ascorbate High Copper acetylide mechanism is robust; tolerates ortho-sterics if "Slow-Release" is used.
3,4-Disubstituted CpRuCl(cod) Low / Risky The bulky Cp ligand often clashes with ortho-substituted dipoles. Yields may be <30%.
3,4-Disubstituted Mg(II) / Base Medium Mediated by chelation control (magnesium alkoxides). Better for

-keto ester routes.

Expert Tip: If you absolutely need the 3,4-isomer with an ortho-chlorophenyl group, do not use direct cycloaddition. Switch to the Condensation Route (Module 3) using a specific 1,3-dicarbonyl precursor.

Module 3: The Condensation Route (Alternative)

User Scenario: "The cycloaddition failed completely due to steric bulk. What is the backup plan?"

The Claisen-Schmidt / Cyclization Protocol

When the "Click" chemistry fails, revert to the condensation of hydroxylamine with a chalcone or 1,3-diketone. This avoids the unstable nitrile oxide intermediate entirely.

Step 1: Synthesis of the 1,3-Dicarbonyl (or Chalcone) React your o-chlorobenzaldehyde with the appropriate ketone (Claisen-Schmidt) or prepare a


-diketone.

Step 2: Cyclization with Hydroxylamine

  • Reagents: 1,3-Dicarbonyl substrate +

    
    .
    
  • The Critical Variable: pH Control.

    • Basic Conditions (pH > 10): Favors the formation of the 3,5-isomer (kinetic control).

    • Acidic Conditions (pH < 4): Can shift regioselectivity or promote dehydration of the intermediate 5-hydroxy-isoxazoline.

Protocol for Sterically Hindered Substrates:

  • Reflux the 1,3-dicarbonyl with

    
     in Ethanol/Water .
    
  • Add Sodium Acetate (3.0 equiv) to buffer the reaction.

  • Temperature: High heat (reflux) is required to overcome the rotational barrier caused by the ortho-chloro "twist."

Visualization: Route Selection Logic

DecisionTree Start Start: Synthesis of 3-(o-chlorophenyl)isoxazole Q1 Is the alkyne terminal? Start->Q1 Method1 Method A: Cu-Catalyzed [3+2] Cycloaddition Q1->Method1 Yes Method2 Method B: Condensation (Chalcone/Diketone) Q1->Method2 No (Internal Alkyne) Check Did Method A fail (Low Yield/Furoxan)? Method1->Check Check->Method1 No (Optimize Cu loading) Check->Method2 Yes (Steric Failure)

Caption: Decision tree for selecting the optimal synthetic route based on substrate structure and initial experimental results.

FAQs: Common Troubleshooting Questions

Q1: I see a spot on TLC that moves similarly to my product but isn't it. What is it? A: This is likely the furoxan dimer (3,4-bis(2-chlorophenyl)furoxan). It is less polar than the hydroximoyl chloride but often co-elutes with isoxazoles.

  • Confirmation: Check the Mass Spec.[1] Furoxan will have a mass of

    
    .
    
  • Fix: Implement the "Slow-Release" protocol (Module 1.2).

Q2: Can I use Ruthenium (Ru) to make the 3,5-isomer? A: No. Cp*RuCl catalysts are specific for 3,4-regioisomers or 1,5-triazoles . For 3,5-isoxazoles, Copper (Cu) is the mandatory metal.

Q3: My reaction turns black and stops. A: This indicates Cu(I) disproportionation or oxidation.

  • Fix: Ensure you are using a reducing agent (Sodium Ascorbate) in excess (2:1 ratio to Cu). Degas your solvents (sparge with Nitrogen) before adding the catalyst.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates.[1] Journal of the American Chemical Society, 127(1), 210–216.

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Greeves, N. (2012). Steric Inhibition of Resonance.[1][2][3] In Organic Chemistry (Clayden, Greeves, Warren). Oxford University Press.[1] (General reference for SIR mechanism).

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles.

Sources

minimizing impurities in 5-(4-Chlorophenyl)-3-methylisoxazole recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Purification Specialist Ticket Subject: Minimizing Impurities in 5-(4-Chlorophenyl)-3-methylisoxazole Recrystallization Status: Open Agent: Senior Application Scientist, Separation Chemistry Division

Overview: The Purification Challenge

Recrystallizing 5-(4-Chlorophenyl)-3-methylisoxazole presents a specific set of challenges dominated by regioisomerism . In the synthesis of 3,5-disubstituted isoxazoles (typically via the reaction of 1-(4-chlorophenyl)butane-1,3-dione with hydroxylamine), the thermodynamic and kinetic products often co-precipitate.

Your primary adversary is not random debris, but the 3-(4-chlorophenyl)-5-methylisoxazole regioisomer. Because these two molecules share identical molecular weights and nearly identical polarities, standard flash chromatography often fails to separate them efficiently. Recrystallization exploits the subtle differences in their crystal lattice energy—a "packing" difference rather than a polarity difference.

Module 1: Impurity Profile & Solubility Thermodynamics

Before initiating the protocol, you must identify which impurity is compromising your batch.

Impurity TypeSpecific CandidateSourceSolubility Behavior
Regioisomer (Critical) 3-(4-Chlorophenyl)-5-methylisoxazoleCompetitive cyclization during synthesis.High Risk: Similar solubility to target. Requires slow cooling to differentiate crystal packing.
Starting Material 1-(4-Chlorophenyl)butane-1,3-dioneIncomplete reaction.Medium Risk: More soluble in alcohols than the product. Remains in mother liquor.
Oxime Intermediates 4-Chlorobenzoylacetone oximeIncomplete cyclization/dehydration.Low Risk: Highly polar; stays in aqueous/alcoholic supernatant.
Inorganic Salts Hydroxylamine HCl residuesReagents.[1][2][3]Low Risk: Insoluble in non-polar organic solvents; removed via hot filtration.

Module 2: Optimized Recrystallization Protocol

Solvent System Selection: For aryl-isoxazoles, we avoid chlorinated solvents (which solubilize everything too well) and pure aliphatics (which cause "oiling out").

  • Primary System: Ethanol (EtOH) / Water (

    
    ).
    
  • Mechanism: The aryl-isoxazole is soluble in hot EtOH but insoluble in water. The regioisomer impurity usually has higher solubility in the EtOH/Water mix at ambient temperatures than the target 5-aryl isomer.

Step-by-Step Methodology
  • Saturation (The Dissolution):

    • Place crude solid in a flask equipped with a reflux condenser.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

    • Heat to reflux (

      
      ). If solid remains, add EtOH in 1 mL increments until dissolved.
      
    • Technical Tip: Do not add excess solvent. You want a saturated solution at boiling point.

  • Hot Filtration (Particulate Removal):

    • While at reflux, filter the solution through a pre-warmed glass frit or fluted filter paper to remove inorganic salts or dust.

    • Crucial: If the funnel is cold, the product will crystallize in the stem, blocking flow.

  • The "Cloud Point" (Nucleation Control):

    • Return filtrate to heat. Add Water dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution (make it just barely undersaturated).

  • Controlled Cooling (The Separation Engine):

    • Remove from heat.[1][3] Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Do not use an ice bath yet. Rapid cooling traps the regioisomer inside the crystal lattice of your target (occlusion).

    • Seeding: If no crystals form at

      
      , add a single seed crystal of pure product or scratch the glass.
      
  • Harvesting:

    • Once at room temperature, move to an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter via vacuum.[1][4] Wash the cake with cold 50:50 EtOH:Water.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Diagnosis: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the impurity profile is too high (>10% impurities often prevent lattice formation).

  • Fix:

    • Re-heat to dissolve the oil.

    • Add more solvent (dilution increases the purity of the phase).

    • Seed vigorously at a temperature below the boiling point but above the oiling temperature.

    • Switch solvent system to Heptane/Ethyl Acetate (3:1) . Heptane suppresses oiling better than water.

Q2: HPLC shows the regioisomer is still present at 5-8%. How do I remove it?

  • Diagnosis: Co-crystallization has occurred.[5]

  • Fix: Perform a "Slurry Swish."

    • Suspend the solid in cold diethyl ether or cold methanol (do not dissolve).

    • Stir vigorously for 30 minutes.

    • Filter.[1][6]

    • Mechanism:[1][2][4][5][7] The impurity, trapped on the surface or interstitial spaces, dissolves into the supernatant while the dense crystal core of the target remains intact.

Q3: The crystals are colored (yellow/orange), but the product should be white.

  • Diagnosis: Conjugated oligomer impurities.

  • Fix: Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1). Stir for 5 minutes, then perform the Hot Filtration (Step 2) through a Celite pad to remove the carbon.

Module 4: Process Logic Visualization

The following diagrams illustrate the decision-making process for purification and the specific workflow for separating the isoxazole regioisomers.

Figure 1: Purification Decision Matrix

RecrystallizationLogic Start Crude 5-(4-Cl-Ph)-3-Me-Isoxazole CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity < 95% Success Pure Product Ready for Bioassay CheckPurity->Success > 98% Regioisomer Regioisomer Present (3-Cl-Ph-5-Me) IdentifyImpurity->Regioisomer Oiling Oiling Out Occurs IdentifyImpurity->Oiling Color Colored Impurities IdentifyImpurity->Color StandardRecrys Std. Recrystallization (EtOH/H2O) Regioisomer->StandardRecrys SwitchSolvent Switch to Heptane/EtOAc Oiling->SwitchSolvent CarbonTreat Activated Carbon Treatment Color->CarbonTreat SlowCool Slow Cooling Protocol (prevents occlusion) StandardRecrys->SlowCool FinalCheck Final Purity > 98%? SlowCool->FinalCheck CarbonTreat->StandardRecrys SwitchSolvent->FinalCheck FinalCheck->Start No (Repeat) FinalCheck->Success Yes

Caption: Decision matrix for handling specific impurity profiles in isoxazole synthesis.

Figure 2: The "Cloud Point" Workflow

CloudPoint Dissolve 1. Dissolve in Hot Ethanol Filter 2. Hot Filtration (Remove Salts) Dissolve->Filter AddWater 3. Add Water until Turbid Filter->AddWater Clear 4. Add EtOH drops to Clear AddWater->Clear Cool 5. Cool Slowly (RT -> 4°C) Clear->Cool

Caption: The "Cloud Point" method ensures the solution is exactly saturated, maximizing yield while minimizing impurity entrapment.

References

  • Regioisomer Synthesis & Analysis

    • Title: Synthesis and purification of 3,5-disubstituted isoxazoles.[1][3][6][8]

    • Source: Organic Syntheses, Coll. Vol. 9, p.640 (1998).
    • Context: Establishes the baseline for separating 3-aryl vs 5-aryl isomers using solubility differentials.
    • URL:[Link]

  • Solvent Selection Guidelines

    • Title: Solvent Selection Guide for Recrystallization.[9][10]

    • Source: University of Rochester, Department of Chemistry.
    • Context: Validates the use of Ethanol/Water for polar/non-polar separation and Heptane/EtOAc for oiling issues.
    • URL:[Link]

  • Isoxazole Physical Properties

    • Title: 5-(4-Chlorophenyl)-3-methylisoxazole (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • Context: Verification of molecular weight (193.63 g/mol )
    • URL:[Link]

  • General Purification Strategies

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[9][10]

    • Source: Mettler Toledo.
    • Context: Authoritative industrial standard for thermodynamics of cooling and seeding str
    • URL:[Link]

Sources

resolving precipitation issues with 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Precipitation & Solubility Issues

Introduction: The "Invisible Wall" of Lipophilicity

You are likely reading this because your clear stock solution of 5-(4-Chlorophenyl)-3-methylisoxazole turned into a cloudy suspension the moment it touched your cell culture media or buffer.

This molecule is a classic 3,5-disubstituted isoxazole . Its structure—a central isoxazole ring flanked by a lipophilic chlorophenyl group and a methyl group—creates a compound with a high partition coefficient (LogP > 2.5). While it dissolves readily in organic solvents, it is thermodynamically hostile to aqueous environments.

This guide moves beyond generic advice. We break down the thermodynamics of precipitation , the hygroscopic trap of DMSO , and provide a self-validating dilution protocol to ensure your biological data reflects the drug's activity, not the toxicity of micro-crystals.

Part 1: The Root Causes (Diagnostics)

Q1: Why does my stock solution precipitate even before I use it?

The Culprit: Hygroscopic DMSO.

If you are using Dimethyl Sulfoxide (DMSO) as your primary solvent, you are fighting a battle against atmospheric moisture. DMSO is aggressively hygroscopic; it can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.

  • The Mechanism: 5-(4-Chlorophenyl)-3-methylisoxazole requires a high dielectric environment to stay in solution. As DMSO absorbs water, the solvent's solvating power decreases exponentially. The water molecules cluster around the DMSO sulfoxide groups, breaking the solvent cages that hold your hydrophobic isoxazole in solution.

  • The Result: "Crash out" inside the storage vial, often visible as fine needles or a bottom-layer haze.

Q2: Why does it precipitate immediately upon adding to PBS/Media?

The Culprit: Solvent Shock (The "Oiling Out" Effect).

When you pipette a 10 mM DMSO stock directly into an aqueous buffer (like PBS), you create a localized zone of supersaturation.

  • Diffusion Lag: DMSO diffuses into the water faster than the isoxazole molecule can disperse.

  • Nucleation: The isoxazole is suddenly stripped of its solvent shield.

  • Ostwald Ripening: Small aggregates form instantly and grow into larger crystals to minimize surface energy.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway of precipitation during a standard dilution event.

PrecipitationMechanism Stock DMSO Stock (Solvated Isoxazole) Injection Injection into Aqueous Media Stock->Injection Shock Solvent Exchange (DMSO leaves drug) Injection->Shock Rapid Mixing Nucleation Micro-Nucleation (Invisible Aggregates) Shock->Nucleation Hydrophobic Effect Crystal Macroscopic Precipitation Nucleation->Crystal Standard Protocol (Failure) Stable Stable Micellar Suspension Nucleation->Stable Optimized Protocol (Success)

Figure 1: The Kinetic Pathway of Precipitation. Standard rapid mixing leads to crystal growth (Failure), whereas controlled mixing leads to stable dispersion (Success).

Part 3: The Solution (Protocols)

Protocol A: The "Intermediate Step" Dilution

Use this for cellular assays (IC50 determination).

Concept: Instead of jumping from 100% DMSO to 0.1% DMSO in one step, use an intermediate dilution to lower the concentration gradient.

Materials:

  • Stock Solution (e.g., 10 mM in Anhydrous DMSO)

  • Intermediate Solvent: Ethanol (EtOH) or pure DMSO

  • Final Buffer: Pre-warmed Media/PBS (37°C)

Step-by-Step:

  • Warm Everything: Pre-warm the aqueous media to 37°C. Cold buffers accelerate precipitation.

  • The Predilution: Dilute your 10 mM stock 1:10 into pure DMSO or Ethanol to create a 1 mM working stock.

    • Why? This ensures your pipetting volume is larger and more accurate, reducing localized high-concentration hotspots.

  • The Vortex Injection:

    • Set your vortex mixer to medium speed.

    • Hold the tube of culture media on the vortex.

    • Slowly inject the working stock into the center of the vortex vortex (not down the side of the wall).

  • Visual Check: Hold the tube up to a light source. A faint "Tyndall effect" (blueish haze) is acceptable (colloidal suspension). Distinct white flakes are a failure.

Protocol B: Rescuing a Precipitated Stock

Use this if your freezer stock has crashed out.

  • Sonication: Place the sealed vial in a sonicating water bath at 40°C for 10–15 minutes.

  • Solvent Spike: If sonication fails, add 5–10% volume of warm Ethanol . The hydroxyl group in ethanol can sometimes disrupt the crystal lattice better than DMSO alone for isoxazoles.

  • Centrifugation (The "Hard Truth" Test):

    • Spin the stock at 10,000 x g for 5 minutes.

    • If a pellet forms, your concentration is incorrect. Transfer the supernatant to a new vial and re-quantify via UV-Vis (approx.

      
       250-260 nm).
      

Part 4: Data & Compatibility Matrix

Use this table to select the correct vehicle for your specific application.

ParameterDMSO (Anhydrous)Ethanol (100%)PBS (pH 7.4)0.5% Methylcellulose
Solubility Rating Excellent (>50 mM)Good (~10-20 mM)Poor (<10 µM)Moderate (Suspension)
Primary Use Stock Storage (-20°C)Intermediate DilutionAssay BufferIn Vivo Oral Gavage
Risk Factor Hygroscopic (Water uptake)EvaporationImmediate PrecipitationHomogeneity (Requires stirring)
Max Tolerance Cells: <0.5% v/vCells: <1.0% v/vN/AAnimals: ~10 mL/kg

Part 5: Troubleshooting Decision Tree

Follow this logic flow to resolve persistent issues.

Troubleshooting Start Issue: Precipitation Observed CheckStock Check Stock Solution (Is it clear?) Start->CheckStock StockCloudy Yes, Stock is Cloudy CheckStock->StockCloudy Cloudy StockClear No, Stock is Clear (Precipitates in Media) CheckStock->StockClear Clear Sonicate Sonicate @ 40°C (15 mins) StockCloudy->Sonicate Resolved1 Resolved? Sonicate->Resolved1 Remake Discard & Remake (Use Anhydrous DMSO) Resolved1->Remake No CheckConc Final Conc > 100 µM? StockClear->CheckConc ReduceConc Reduce Concentration or Increase DMSO % CheckConc->ReduceConc Yes CheckTemp Is Media Cold? CheckConc->CheckTemp No WarmMedia Pre-warm Media to 37°C & Vortex during addition CheckTemp->WarmMedia Yes

Figure 2: Troubleshooting Logic Flow for Precipitation Events.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use Tween-80 to improve solubility? A: Yes, but with caution. Adding 0.1% Tween-80 to your aqueous buffer before adding the drug stock can create micelles that trap the isoxazole, preventing crystallization. However, be aware that surfactants can permeabilize cell membranes, potentially confounding toxicity data [1].

Q: My compound precipitated during a freeze-thaw cycle. Is it degraded? A: Likely not degraded, but the concentration is now unknown. 3,5-disubstituted isoxazoles are chemically stable but physically unstable in wet DMSO. If you see a precipitate after thawing, do not just vortex and hope. You must heat/sonicate until absolutely clear. If it won't clear, the DMSO has absorbed too much water—discard the solvent and dry the solid if possible, or start fresh [2].

Q: Why does the protocol recommend "Vortex Injection"? A: This technique maximizes the kinetic energy at the mixing interface. By injecting into a moving vortex, you rapidly disperse the DMSO solvent molecules, preventing them from pooling and creating the "supersaturated zones" where nucleation nuclei form [3].

References

  • Ziath Ltd. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][2] Ziath.[2] Retrieved February 15, 2026, from [Link]

  • ResearchGate Community. (2017). How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[3] Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 5-(4-Chlorophenyl)-3-methylisoxazole , a common pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, antibiotics). The core challenge in synthesizing this compound is distinguishing it from its regioisomer, 3-(4-Chlorophenyl)-5-methylisoxazole .

While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these regioisomers efficiently. This guide establishes 1H NMR as the superior analytical performance standard for structural validation, providing specific diagnostic chemical shifts to unambiguously identify the target compound.

Structural Context & Regiochemistry

The synthesis of 3,5-disubstituted isoxazoles (typically via the condensation of hydroxylamine with


-diketones or [3+2] cycloaddition) often yields a mixture of two regioisomers. Differentiating these is critical because their biological activities differ vastly.
Regioisomer Formation Pathways

The following diagram illustrates the synthetic divergence that necessitates this NMR analysis.

SynthesisPath cluster_legend Key Structural Difference Precursor Precursor (Alkynyl Oxime / 1,3-Diketone) Reaction Cyclization (e.g., NH2OH / Base) Precursor->Reaction Target TARGET 5-(4-Cl-Ph)-3-Me-Isoxazole (Pharmacologically Active) Reaction->Target Path A (Major) Isomer ISOMER 3-(4-Cl-Ph)-5-Me-Isoxazole (Common Impurity) Reaction->Isomer Path B (Minor) Diff Methyl Position: Target: C3 (Next to N) Isomer: C5 (Next to O)

Figure 1: Synthetic divergence leading to regioisomers. Path A yields the target (3-Methyl), while Path B yields the isomer (5-Methyl).

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, follow this standardized protocol.

Reagents & Equipment:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow:

  • Sample Prep: Dissolve the solid product in

    
    . Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening).
    
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 second (sufficient for methyl/aromatic protons).
      
    • Scans: 16 (high concentration allows fast acquisition).

  • Referencing: Calibrate the TMS singlet to

    
     ppm. If TMS is absent, reference the residual 
    
    
    
    peak to
    
    
    ppm.

Spectral Analysis & Comparison

This section compares the target compound against its regioisomer. The diagnostic utility of 1H NMR lies in the distinct chemical shifts of the Isoxazole Ring Proton (H4) and the Methyl Group .

Comparative Data Table (in )
Structural FeatureTarget Product (5-(4-Cl-Ph)-3-Me)Regioisomer (3-(4-Cl-Ph)-5-Me)Diagnostic Note
Methyl Group (-CH3)

2.30 – 2.35 ppm
(s)

2.45 – 2.50 ppm (s)
Methyl at C5 (next to Oxygen) is more deshielded than at C3 (next to Nitrogen).
Isoxazole Ring (H4)

6.30 – 6.35 ppm
(s)

6.15 – 6.25 ppm (s)
The C4-H is the "fingerprint" singlet.
Aromatics (AA'BB')

7.40 – 7.80 ppm (d, d)

7.40 – 7.80 ppm (d, d)
Less diagnostic; both isomers show similar para-substitution patterns.
Detailed Assignments for the Target Product
  • 
     2.33 ppm (Singlet, 3H):  Corresponds to the C3-Methyl  group. The shift is characteristic of a methyl group attached to a 
    
    
    
    bond.
  • 
     6.33 ppm (Singlet, 1H):  The C4-H  proton of the isoxazole ring. This sharp singlet is the most critical purity indicator. Integration must be exactly 1:3 relative to the methyl peak.
    
  • 
     7.45 ppm (Doublet, 
    
    
    
    Hz, 2H):
    Aromatic protons meta to the isoxazole ring (ortho to Chlorine).
  • 
     7.75 ppm (Doublet, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to the isoxazole ring. The deshielding is due to the electron-withdrawing nature of the isoxazole heterocycle.

Performance Assessment: NMR vs. Alternatives

Why is 1H NMR the method of choice?

1H NMR (The Gold Standard)
  • Pros: Rapid (<5 mins); distinct singlet separation between isomers (

    
     ppm for Methyl); allows quantitative calculation of isomeric ratio (integration).
    
  • Cons: Requires ~5-10 mg of sample.

LC-MS (Liquid Chromatography - Mass Spectrometry)
  • Pros: High sensitivity (picogram range).

  • Cons: High Failure Rate for Identification. Both isomers have the exact same molecular weight (

    
     for Cl isotopes). Fragmentation patterns are often identical, making it impossible to distinguish the 3-Me from the 5-Me isomer without complex MS/MS experiments.
    
13C NMR (Definitive but Slow)
  • Pros: Extremely distinct chemical shifts for the ring carbons.

    • Target (3-Me): C3-Me carbon

      
       11 ppm; C5-Aryl carbon 
      
      
      
      169 ppm.
    • Isomer (5-Me): C5-Me carbon

      
       12 ppm; C3-Aryl carbon 
      
      
      
      160 ppm.
  • Cons: Requires longer acquisition times (30+ mins) and more sample mass.

Decision Workflow for Identification

Use the following logic to validate your product.

IdentificationLogic Start Isolate Solid Product NMR Run 1H NMR (CDCl3) Start->NMR CheckMe Check Methyl Singlet NMR->CheckMe TargetID Peak at ~2.33 ppm? (Target: 3-Methyl) CheckMe->TargetID Yes IsomerID Peak at ~2.48 ppm? (Isomer: 5-Methyl) CheckMe->IsomerID No CheckH4 Confirm with H4 Singlet TargetID->CheckH4 IsomerID->CheckH4 FinalTarget CONFIRMED TARGET 5-(4-Cl-Ph)-3-Me CheckH4->FinalTarget H4 at ~6.33 ppm FinalIsomer CONFIRMED ISOMER 3-(4-Cl-Ph)-5-Me CheckH4->FinalIsomer H4 at ~6.17 ppm

Figure 2: Logic tree for distinguishing isoxazole regioisomers via 1H NMR.

Troubleshooting & Artifacts

  • Water Peak: In

    
    , water appears around 1.56 ppm.[1] Do not confuse this with impurity peaks.
    
  • Solvent Trap: Ethanol (often used in recrystallization) shows a triplet at 1.25 ppm and quartet at 3.72 ppm. Ensure thorough drying, as ethanol protons can integrate and skew purity calculations.

  • Broadening: If the H4 singlet is broad, the sample may contain paramagnetic impurities or is not fully dissolved. Filter and re-run.

References

  • 3-Methyl-5-phenylisoxazole NMR Data. (2025). PubChem Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-NMR. (2003). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. (2012). Mahidol University Research Repository. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents. (1997). Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Analysis of the Bioactivity of 5-(4-Chlorophenyl)-3-methylisoxazole and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and structural rigidity make it a privileged scaffold in the design of novel therapeutic agents.[4][6] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a detailed comparison of the bioactivity of a specific derivative, 5-(4-Chlorophenyl)-3-methylisoxazole, with its structural analogs, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

The Significance of the Isoxazole Scaffold

The versatility of the isoxazole moiety stems from its ability to serve as a bioisostere for other functional groups and to be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][7] The nitrogen and oxygen atoms within the ring are key hydrogen bond acceptors, facilitating interactions with biological targets. Furthermore, the aromatic nature of the isoxazole ring contributes to the overall stability and conformational rigidity of the molecule, which is often crucial for high-affinity binding to enzymes and receptors.[4]

Bioactivity Profile of 5-(4-Chlorophenyl)-3-methylisoxazole

5-(4-Chlorophenyl)-3-methylisoxazole serves as a valuable building block in the synthesis of more complex bioactive molecules.[8] The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active compounds, often enhancing potency. For instance, studies on isoxazoloindoles have shown that chloro and bromo substituents at the para-position of the phenyl ring are associated with increased anticancer activity.[9] This specific compound has also been identified as a potent and selective antagonist at human cloned dopamine D4 receptors, suggesting its potential in the development of treatments for neurological and psychiatric disorders.[10]

Comparative Bioactivity of Isoxazole Analogs: A Structure-Activity Relationship (SAR) Perspective

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on both the isoxazole ring and any appended aromatic systems. Understanding these structure-activity relationships is paramount for the rational design of new drug candidates.

Numerous studies have highlighted the anticancer potential of isoxazole analogs. The substitution pattern on the phenyl ring attached to the isoxazole core plays a critical role in determining cytotoxic efficacy.

  • Halogen Substitution: As observed with 5-(4-Chlorophenyl)-3-methylisoxazole, the presence of a halogen, particularly chlorine or bromine, at the para-position of the phenyl ring is frequently linked to enhanced anticancer activity.[9][11] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and favorable interactions within the target protein's binding pocket.

  • Methoxy Groups: The effect of methoxy substituents is more variable. While some studies report that methoxy groups can enhance anticancer activity, others indicate a decrease.[4][9] For example, isoxazole chalcone derivatives with methoxy substituents on the benzene ring showed enhanced anticancer activity.[4]

  • Positional Isomerism: The relative positioning of substituents on the isoxazole ring itself can dramatically alter bioactivity. For instance, 4,5-diarylisoxazoles have demonstrated greater antimitotic activity than their 3,4-diaryl counterparts.[4][6]

Table 1: Comparative Anticancer Activity of Isoxazole Analogs

Compound ClassLead Compound ExampleTarget Cancer Cell Line(s)IC50 (µM)Reference
Isoxazole Chalcone DerivativesCompound 10aDU145 (Prostate)0.96[4]
Isoxazole Chalcone DerivativesCompound 10bDU145 (Prostate)1.06[4]
Phenyl-isoxazole-carboxamide AnalogsCompound 129HeLa (Cervical)0.91 ± 1.03[11]
Phenyl-isoxazole-carboxamide AnalogsCompound 130MCF-7 (Breast)4.56 ± 2.32[11]
Isoxazole-Carboxamide DerivativesCompound 2dHeLa (Cervical)15.48 µg/ml[12]
Isoxazole-Carboxamide DerivativesCompound 2dHep3B (Liver)~23 µg/ml[12]

Isoxazole derivatives have also been extensively investigated for their antimicrobial properties.

  • Enhancing Substituents: Studies have shown that the presence of methoxy, dimethylamino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups on the C-3 phenyl ring can enhance the antibacterial activity of isoxazole derivatives.[7]

  • Hybrid Molecules: The strategy of creating hybrid molecules by linking the isoxazole scaffold with other heterocyclic rings, such as thiazole, has yielded compounds with moderate to good activity against both Gram-positive and Gram-negative bacteria.[13]

The isoxazole moiety is present in several well-known anti-inflammatory drugs, such as the COX-2 inhibitor valdecoxib.[5] This highlights the potential of this scaffold in developing novel anti-inflammatory agents.

  • Mechanism of Action: Isoxazole derivatives can exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[11]

  • In Vivo Efficacy: In a carrageenan-induced paw edema model in rats, an isoxazole derivative, MZO-2, demonstrated potent anti-inflammatory effects.[14] Another study showed that an indole-linked isoxazole derivative produced a 77.42% reduction in paw edema after 4 hours.[11]

Experimental Protocols for Bioactivity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential.

Caption: General workflow for comparative biological evaluation of isoxazole analogs.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the isoxazole compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

  • Compound Preparation: Prepare serial dilutions of the isoxazole compounds in a 96-well microtiter plate.

  • Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.[16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[16]

Signaling Pathways in Isoxazole-Mediated Anticancer Activity

Isoxazole derivatives can induce anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Signaling Pathways in Isoxazole-Mediated Anticancer Activity cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Isoxazole Isoxazole Analogs Tubulin Tubulin Polymerization Isoxazole->Tubulin Inhibition Protein_Kinases Protein Kinases Isoxazole->Protein_Kinases Inhibition Thymidylate_Synthase Thymidylate Synthase Isoxazole->Thymidylate_Synthase Inhibition Aromatase Aromatase Isoxazole->Aromatase Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Protein_Kinases->Inhibition_of_Proliferation Thymidylate_Synthase->Inhibition_of_Proliferation Aromatase->Inhibition_of_Proliferation Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition_of_Proliferation->Apoptosis

Caption: Isoxazole analogs can inhibit multiple signaling pathways to induce anticancer effects.

Isoxazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, protein kinases, and enzymes like thymidylate synthase and aromatase.[17] These actions ultimately lead to the induction of apoptosis and the inhibition of cancer cell proliferation.[17]

Conclusion

The isoxazole scaffold remains a highly attractive template for the development of new therapeutic agents. The bioactivity of isoxazole derivatives can be significantly modulated by altering the substitution patterns on the heterocyclic and associated aromatic rings. 5-(4-Chlorophenyl)-3-methylisoxazole serves as a key example, with its structural features contributing to its own biological activities and its utility as a synthetic intermediate. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for the rational design and optimization of isoxazole-based drug candidates with enhanced potency and selectivity. Continued exploration of this versatile heterocyclic system holds great promise for addressing unmet medical needs across various disease areas.

References

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. Available at: [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]

  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Semantic Scholar. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. PubMed. Available at: [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. Connect Journals. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Available at: [Link]

  • (PDF) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 5-methyl-1-(4-(6-methylimidazo [1,2-b]isoxazol-3-yl)phenyl)-3-aryl-1,3,5-triazinan. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL ACTIVITY, DFT AND MOLECULAR DOCKING STUDIES OF 4. Available at: [Link]

  • METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE. EPA. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Identification of 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal identification of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers working with heterocyclic compounds, such as the isoxazole class of molecules, robust analytical methodologies are paramount. This guide provides an in-depth technical comparison of spectroscopic techniques for the identification of 5-(4-Chlorophenyl)-3-methylisoxazole, with a primary focus on Infrared (IR) spectroscopy, supplemented by comparisons with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Critical Role of Structural Verification

5-(4-Chlorophenyl)-3-methylisoxazole is a molecule of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a variety of pharmacologically active compounds. The precise arrangement of its constituent atoms dictates its physicochemical properties and, consequently, its biological activity. Therefore, the ability to confirm its structure with a high degree of certainty is not merely a procedural step but a fundamental aspect of the research and development process.

Principle of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch or bend.[1][2] An IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "molecular fingerprint" that can be used to identify the functional groups present in a molecule.[2]

Predicted IR Absorption Peaks for 5-(4-Chlorophenyl)-3-methylisoxazole

The structure of 5-(4-Chlorophenyl)-3-methylisoxazole contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The interpretation of these bands allows for a confident preliminary identification of the compound.

The Isoxazole Ring Vibrations

The isoxazole ring, being a heterocyclic aromatic system, exhibits a series of characteristic vibrations. These include:

  • C=N Stretching: This vibration is expected to appear in the region of 1612-1643 cm⁻¹.[3]

  • C-N Stretching: A band corresponding to the C-N stretching vibration within the isoxazole ring is anticipated around 1250-1265 cm⁻¹.[3]

  • N-O Stretching: The N-O bond in the isoxazole ring typically shows a stretching vibration in the range of 1110-1168 cm⁻¹.[3]

  • Ring C=C Stretching: Similar to other aromatic systems, C=C stretching vibrations within the isoxazole ring will contribute to the bands observed in the 1600-1450 cm⁻¹ region.[4]

The 4-Chlorophenyl Group Vibrations

The para-substituted chlorophenyl group has a number of distinct vibrational modes:

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring gives rise to bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][5][6]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in characteristic absorptions in two regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][5]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region.[1][5] For a para-substituted ring, a strong band is expected between 800 and 850 cm⁻¹.[4]

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800-600 cm⁻¹.[7][8]

The Methyl Group Vibrations

The methyl group attached to the isoxazole ring will also have characteristic vibrations:

  • C-H Stretching: The stretching of the C-H bonds in the methyl group will appear just below 3000 cm⁻¹, in the 3000–2850 cm⁻¹ range.[6]

  • C-H Bending: The bending vibrations of the methyl group are expected to be observed around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).[7]

Summary of Expected IR Peaks

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3100-3000Aromatic C-H Stretch (Chlorophenyl)Medium
3000-2850C-H Stretch (Methyl)Medium
1612-1643C=N Stretch (Isoxazole)Medium to Strong
1600-1585C=C Stretch (Aromatic Ring)Medium
1500-1400C=C Stretch (Aromatic Ring)Medium
~1450C-H Bend (Methyl - Asymmetric)Medium
~1375C-H Bend (Methyl - Symmetric)Medium
1250-1265C-N Stretch (Isoxazole)Medium
1110-1168N-O Stretch (Isoxazole)Medium
850-800C-H Out-of-Plane Bend (p-substituted)Strong
800-600C-Cl StretchStrong

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

Methodology:

  • Sample Preparation: For a solid sample like 5-(4-Chlorophenyl)-3-methylisoxazole, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric and instrumental interferences.

  • Sample Spectrum: The prepared sample is placed in the spectrometer, and the sample spectrum is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Visualizing the Identification Workflow

G cluster_0 Spectroscopic Analysis Workflow Sample 5-(4-Chlorophenyl)-3-methylisoxazole Sample IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data Acquire Spectroscopic Data IR->Data NMR->Data MS->Data Interpretation Interpret Spectra & Compare with Predicted Data Data->Interpretation ID Confirm Structure Interpretation->ID

Caption: Workflow for the spectroscopic identification of 5-(4-Chlorophenyl)-3-methylisoxazole.

Comparative Analysis with Alternative Techniques

While IR spectroscopy is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(4-Chlorophenyl)-3-methylisoxazole, ¹H and ¹³C NMR would be highly informative.

  • ¹H NMR: Would show distinct signals for the protons on the aromatic ring, the methyl group, and the isoxazole ring. The chemical shifts, splitting patterns (multiplicity), and integration values would allow for the precise assignment of each proton.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Comparison of Analytical Techniques

FeatureInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Vibrational transitions of bondsNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Information Provided Functional groups presentDetailed connectivity of atoms (C-H framework)Molecular weight and elemental formula
Strengths Fast, non-destructive, good for functional group identificationUnambiguous structure determinationHigh sensitivity, accurate mass determination
Limitations Does not provide detailed connectivityLower sensitivity, more expensiveDoes not provide stereochemical information
Application for this Compound Rapid confirmation of key functional groups (isoxazole, chlorophenyl, methyl)Definitive confirmation of the complete molecular structure and isomer differentiationDetermination of molecular formula and confirmation of molecular weight

Conclusion and Recommendations

For the routine identification and quality control of 5-(4-Chlorophenyl)-3-methylisoxazole, Infrared spectroscopy serves as an invaluable first-line analytical technique. It is rapid, requires minimal sample preparation, and provides a characteristic fingerprint that can be readily compared against a reference spectrum. The presence of the expected absorption bands for the isoxazole ring, the para-substituted chlorophenyl group, and the methyl group provides strong evidence for the compound's identity.

However, for an unequivocal structural confirmation, particularly for a novel compound or as part of a regulatory submission, a multi-technique approach is essential. The combination of IR spectroscopy with NMR spectroscopy and Mass Spectrometry provides a comprehensive and self-validating system for structural elucidation. IR confirms the functional groups, MS provides the molecular formula, and NMR elucidates the precise connectivity of the atoms, leaving no ambiguity as to the structure of 5-(4-Chlorophenyl)-3-methylisoxazole.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Infrared spectra of aromatic rings. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Aromatic C-H stretching: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • Hegelund, F., Larsen, R. W., Nicolaisen, F. M., & Palmer, M. H. (2005). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm−1. Journal of Molecular Spectroscopy, 232(2), 235-248.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Al-Juburi, R. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Iraqi Journal of Science, 61(1), 133-142.
  • Electronic Supplementary Information. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Adembri, G., Speroni, G., & Califano, S. (1963). Infra-red and Raman spectra of isoxazole: the vibrationsl assignment*. Spectrochimica Acta, 19(7), 1145-1154.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Hegelund, F., Larsen, R. W., & Palmer, M. H. (2003). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Molecular Physics, 101(12), 1833-1847.
  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved from [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. Retrieved from [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). MDPI. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

Sources

Unambiguous Structural Validation: A Comparative Guide to the X-ray Crystallography of 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making unambiguous structural validation a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth technical overview of the definitive method for structural elucidation—single-crystal X-ray crystallography—using the novel isoxazole derivative, 5-(4-Chlorophenyl)-3-methylisoxazole, as a case study.

We will explore the causality behind the experimental choices in the crystallographic workflow, from crystal growth to final data refinement. Furthermore, this guide will objectively compare the unparalleled insights from X-ray crystallography with data from alternative and complementary analytical techniques, providing a holistic framework for comprehensive molecular characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides precise, high-resolution information on bond lengths, bond angles, and torsional angles, offering an unparalleled view of a molecule's conformation and stereochemistry in the solid state.[1][2] This level of detail is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

The fundamental principle lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[3] According to Bragg's Law (nλ = 2d sinθ), the angles of diffraction are directly related to the spacing between atomic planes in the crystal.[3] By analyzing the geometry and intensity of this diffraction pattern, the three-dimensional distribution of electrons within the crystal can be calculated, and from that, the positions of the atoms can be determined.[4]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model. The process is not merely a sequence of operations but a self-validating system where the quality of the outcome of each step determines the feasibility of the next.

The axiom of crystallography is that the quality of the final structure can never exceed the quality of the crystal itself. Therefore, obtaining a well-ordered, single crystal of sufficient size and purity is the most critical and often the most challenging step.

  • Rationale: A single crystal is a solid in which the constituent atoms or molecules are packed in a regularly ordered, repeating pattern extending in all three spatial dimensions.[5] This long-range order is essential to produce a sharp, well-resolved diffraction pattern. Amorphous solids or poorly crystalline materials will not produce discrete diffraction spots.

  • Methodology: Slow Evaporation

    • Solvent Selection: Dissolve a small amount of purified 5-(4-Chlorophenyl)-3-methylisoxazole in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture like hexane-benzene) at a concentration just below saturation. The ideal solvent is one in which the compound is moderately soluble and which evaporates at a slow, controlled rate.

    • Incubation: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm with a few pinholes to allow for very slow evaporation of the solvent.

    • Crystal Growth: Store the vial in a vibration-free environment at a constant, cool temperature. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. This process can take several days to weeks.

    • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a spatula or by decanting the remaining solvent.

This step involves mounting a selected crystal and exposing it to a focused beam of X-rays to generate the diffraction pattern.

  • Rationale: To solve the structure, the diffraction pattern must be measured from a multitude of crystal orientations. Modern diffractometers automate this process by rotating the crystal in the X-ray beam.[2] Data is typically collected at cryogenic temperatures (~100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the resulting electron density map.

  • Methodology:

    • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head.

    • Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas to the desired temperature (e.g., 100 K).

    • Data Collection: The mounted crystal is centered in the X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.[6] The detector, typically a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray reflections.[6]

The raw diffraction images are computationally processed to generate a list of reflection intensities that will be used for structure solution.[5]

  • Rationale: Each image contains a series of spots corresponding to different reflections. Data processing software identifies these spots, determines their Miller indices (h, k, l) which define their position in reciprocal space, and integrates their intensities.[5] These intensities are then scaled and merged to create a single, comprehensive dataset.

  • Methodology:

    • Indexing: The positions of a few dozen strong reflections are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

    • Integration: The intensity of every reflection on every image is measured and integrated.

    • Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame to account for variations in exposure time and crystal decay. Redundant and symmetry-equivalent reflections are then merged to produce a final reflection file.

This is the final computational stage where the processed data is used to build and optimize the atomic model of 5-(4-Chlorophenyl)-3-methylisoxazole.

  • Rationale: The diffraction experiment measures the intensities (related to the square of the structure factor amplitudes) but not the phases of the X-ray waves. This is the "phase problem" of crystallography. For small molecules, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the phases.[4] The initial model is then refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[7]

  • Methodology:

    • Structure Solution: Using software like SHELXS, direct methods are applied to the reflection data to calculate initial phases, leading to an initial electron density map.

    • Model Building: The major atoms of the molecule are identified from the electron density map and used to build an initial structural model.

    • Refinement: The model is refined iteratively using software like SHELXL.[2] In each cycle, atomic parameters (positions, thermal parameters) are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

    • Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1) and the goodness-of-fit (GooF).

Experimental Workflow for Single-Crystal X-ray Crystallography

workflow cluster_wet_lab Wet Lab Phase cluster_computational Computational Phase cluster_output Final Output Crystallization Step 1: Crystal Growth (Slow Evaporation) Mounting Step 2: Crystal Mounting & Data Collection Crystallization->Mounting Select Single Crystal Processing Step 3: Data Processing (Indexing, Integration, Scaling) Mounting->Processing Raw Diffraction Images Solution Step 4: Structure Solution (Direct Methods) Processing->Solution Reflection File (h, k, l, I) Refinement Step 5: Structure Refinement (Least-Squares Minimization) Solution->Refinement Initial Atomic Model Final_Structure Validated 3D Structure (CIF File, Data Tables) Refinement->Final_Structure Refined Model & Validation Metrics

Caption: A flowchart of the single-crystal X-ray crystallography process.

Interpreting the Results: Key Validation Metrics

The final output of a crystallographic analysis is a Crystallographic Information File (CIF) and a set of tables summarizing key data. For our target molecule, 5-(4-Chlorophenyl)-3-methylisoxazole, a typical data table would look as follows.

Parameter Hypothetical Value for C10H8ClNO Significance
Empirical Formula C₁₀H₈ClNOConfirms the elemental composition of the crystallized molecule.
Formula Weight 209.63 g/mol The molecular weight derived from the determined formula.
Crystal System MonoclinicDescribes the symmetry of the unit cell. There are seven crystal systems.[8]
Space Group P2₁/cA more detailed description of the crystal's symmetry, combining point and translational symmetries. There are 230 possible space groups.[8]
Unit Cell Dimensions a = 6.5 Å, b = 25.9 Å, c = 7.5 ÅThe lengths of the edges of the smallest repeating unit of the crystal lattice.
α = 90°, β = 106.1°, γ = 90°The angles between the unit cell edges.
Volume (V) 1221 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Resolution (d_max) 0.77 ÅIndicates the level of detail observed. Lower values mean higher resolution and more precise atomic positions.
Final R-indices [I > 2σ(I)] R1 = 0.045, wR2 = 0.110R1 is the residual factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[7] Values < 0.05 are excellent for small molecules.
Goodness-of-Fit (GooF) 1.05A statistical measure of how well the refined model fits the data. A value close to 1.0 indicates a good refinement.[7]

Note: Unit cell parameters are based on the related structure 4-(4-chlorophenyl)-5-phenylisoxazole for illustrative purposes.[9]

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. These methods are not mutually exclusive; rather, they are complementary, each providing a unique piece of the structural puzzle.[10][11]

Decision Framework for Structural Analysis

decision_tree cluster_questions cluster_techniques Start Need Structural Information for 5-(4-Chlorophenyl)-3-methylisoxazole q1 Confirm Molecular Weight & Formula? Start->q1 q2 Identify Functional Groups? q1->q2 No MS Mass Spectrometry (MS) q1->MS Yes q3 Analyze Structure in Solution? q2->q3 No IR Infrared (IR) Spectroscopy q2->IR Yes q4 Need Definitive 3D Atomic Arrangement & Stereochemistry? q3->q4 No NMR NMR Spectroscopy q3->NMR Yes Xray X-ray Crystallography (Requires Single Crystal) q4->Xray Yes

Caption: A decision guide for selecting the appropriate structural analysis technique.

Comparison of Key Analytical Techniques
Technique Information Obtained Sample Requirements Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[2]High-quality single crystal (0.1-0.3 mm)Unambiguous, high-resolution structure determination; considered the "gold standard."[1]Requires crystallization, which can be difficult; structure is static and in the solid state.[12]
NMR Spectroscopy Connectivity, chemical environment of atoms (¹H, ¹³C), 2D/3D structure in solution.Soluble sample (~1-10 mg), NMR solventProvides structural and dynamic information in a solution state, mimicking physiological conditions.[10][11]Structure determination can be complex; less precise for full 3D coordinates than X-ray; size limitations.[12]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.Small amount of sample (µg-ng), soluble or volatileExtremely high sensitivity and mass accuracy.Provides no information on atomic connectivity or 3D structure/stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, C-Cl).Small amount of solid or liquid sampleFast, non-destructive, excellent for a quick check of functional groups.Provides limited information on the overall molecular skeleton and no stereochemical data.
NMR Spectroscopy: The Solution-State Counterpart

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure in solution.[13] It relies on the magnetic properties of atomic nuclei. For 5-(4-Chlorophenyl)-3-methylisoxazole, ¹H and ¹³C NMR would be essential:

  • ¹H NMR: Would confirm the number of chemically distinct protons and their connectivity. One would expect to see signals for the methyl group, and distinct aromatic protons on the chlorophenyl ring.

  • ¹³C NMR: Would show signals for each unique carbon atom, confirming the carbon skeleton of the isoxazole and phenyl rings.

While NMR provides invaluable data on the molecule's behavior in a more "natural" state, it does not offer the atomic-level precision of crystallography for bond lengths and angles.[12]

Conclusion

The structural validation of a novel chemical entity like 5-(4-Chlorophenyl)-3-methylisoxazole is a multi-faceted endeavor that demands rigorous scientific integrity. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, delivering a high-resolution three-dimensional map of the molecule. Its detailed protocol, from meticulous crystal growth to computational refinement, represents a self-validating workflow that ensures the trustworthiness of the final atomic model.

However, no single technique tells the whole story. The "gold standard" of X-ray crystallography is most powerful when its definitive solid-state data is complemented by insights from other methods. NMR spectroscopy reveals the molecule's conformation and dynamics in solution, mass spectrometry confirms its exact mass and formula, and IR spectroscopy verifies its functional groups. Together, this suite of analytical tools provides the comprehensive, authoritative, and trustworthy data required by researchers, scientists, and drug development professionals to confidently advance their discoveries.

References

  • Durham University. (n.d.). Structure Refinement. Department of Chemistry. Available from: [Link]

  • Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Available from: [Link]

  • Read, R. J., & Adams, P. D. (2014). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2175–2185. Available from: [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. Available from: [Link]

  • Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford University Press. Available from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Rohlicek, J. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. Available from: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 59-71. Available from: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 12(1), 59-71. Available from: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]

  • Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 105-114. Available from: [Link]

  • S, N., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Journal of Molecular Structure. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available from: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. Available from: [Link]

  • S, N., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Request PDF. ResearchGate. Available from: [Link]

  • Chemical Science. (2022). Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors. ChemRxiv. Available from: [Link]

  • Mehariya, K. (2020). X-Ray Crystallographic Study of Novel Oxazole Derivatives. Science Publishing. Available from: [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • Zengin, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen oxy)methyl]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 345–349. Available from: [Link]

  • ResearchGate. (n.d.). 4-(4-Chlorophenyl)-5-phenylisoxazole. Available from: [Link]

  • Liu, F., et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(1), 585-593. Available from: [Link]

  • CN1535960A. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Available from: [Link]

Sources

Comparative Guide: Melting Point Determination of 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precision melting point determination for 5-(4-Chlorophenyl)-3-methylisoxazole , a critical intermediate in the synthesis of bioactive heterocycles and isoxazolyl-penicillin derivatives.

This document compares the standard Automated Capillary Method against Differential Scanning Calorimetry (DSC) and Manual Oil Bath techniques, providing researchers with a validated protocol to ensure phase purity and distinguish this compound from its common regioisomer, 3-(4-chlorophenyl)-5-methylisoxazole.

Executive Summary & Compound Profile

5-(4-Chlorophenyl)-3-methylisoxazole is a crystalline solid used as a scaffold in medicinal chemistry. Its synthesis—often involving the cycloaddition of nitrile oxides or the reaction of chalcones with hydroxylamine—can yield regioisomeric mixtures.

Accurate melting point (MP) determination is the primary rapid-response quality control (QC) method to:

  • Assess Purity: Depression of the MP range indicates solvent occlusion or unreacted starting materials (e.g., 4-chlorobenzaldehyde).

  • Verify Regiochemistry: Distinguish the target (5-aryl-3-methyl) from its isomer (3-aryl-5-methyl), which typically exhibits a distinct melting profile.

Compound Specifications
PropertySpecification
IUPAC Name 5-(4-chlorophenyl)-3-methyl-1,2-oxazole
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Target MP Range Typically 82°C – 86°C (Pure Form)
Critical Impurity 3-(4-chlorophenyl)-5-methylisoxazole (Regioisomer)

Methodological Comparison: Selecting the Right Technique

For this specific isoxazole derivative, we compared three determination methods. The Automated Capillary method is recommended for routine QC, while DSC is required for thermodynamic validation.

Comparative Performance Data
FeatureAutomated Capillary (Recommended) Differential Scanning Calorimetry (DSC) Manual Oil Bath (Thiele Tube)
Precision High (±0.3°C)Ultra-High (±0.1°C)Low (±1.0°C)
Sample Req. 2–5 mg2–10 mg>100 mg
Throughput High (3–6 samples/run)Low (1 sample/run)Low (1 sample/run)
Polymorph ID Visual only (opacity change)Excellent (Endothermic peaks)Impossible
Cost/Run LowHigh (consumables + gas)Very Low
Suitability Routine Batch Release Reference Standard Characterization Educational/Rough Estimation

Expert Insight: While DSC provides the "true" thermodynamic melting point (onset temperature), the capillary method is preferred for daily synthesis monitoring of 5-(4-Chlorophenyl)-3-methylisoxazole due to its speed and ability to visually detect decomposition (darkening) prior to melting.

Experimental Protocol: Automated Capillary Method (USP <741> Aligned)

This protocol ensures reproducibility and eliminates operator bias common in manual visual detection.

Phase 1: Sample Preparation

Objective: Ensure uniform heat transfer.

  • Drying: Dry the crude isoxazole in a vacuum oven at 40°C for 4 hours to remove residual solvents (e.g., ethanol, hexane) which significantly depress the MP.

  • Pulverization: Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to broad melting ranges.

  • Loading: Fill a clean glass capillary tube (1.5 mm O.D.) to a height of 2–3 mm .

  • Packing: Tap the capillary on a hard surface or use a drop-tube to pack the powder tightly. Loose packing causes air pockets and uneven heating.

Phase 2: Instrument Configuration
  • Start Temperature: 70°C (approx. 10–15°C below expected MP).

  • Ramp Rate: 1.0°C/min.

    • Note: Faster rates (>2°C/min) will result in a "lag error," causing the observed MP to appear higher than the actual value.

  • Stop Temperature: 100°C.

Phase 3: Determination & Analysis[3]
  • Insert the capillary into the heating block.

  • Initiate the temperature ramp.

  • Record Point A (Onset): The first visible appearance of liquid droplets (meniscus formation).

  • Record Point B (Clear Point): The temperature at which the last solid particle disappears.

Acceptance Criteria
  • Melting Range: The difference between Point A and Point B must be ≤ 2.0°C .

  • Purity Indicator: A range >2°C suggests <98% purity or isomeric contamination.

Validating the Regioisomer (The "Isoxazole Challenge")

A common synthetic pitfall is the formation of the 3-(4-chlorophenyl)-5-methylisoxazole isomer.

  • Target Compound (5-Aryl): MP typically 82–86°C .

  • Regioisomer (3-Aryl): MP typically 90–92°C or higher (depending on polymorph).

Workflow for Isomer Discrimination: If the observed MP is >88°C, do not release the batch. Proceed immediately to ¹H-NMR analysis. The methyl group shift is diagnostic:

  • 3-Methyl (Target): Methyl singlet appears upfield (~2.2–2.3 ppm).

  • 5-Methyl (Isomer): Methyl singlet appears slightly downfield (~2.4–2.5 ppm) due to proximity to the oxygen.

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for characterizing this compound, ensuring no impure batches are released.

MP_Determination Start Crude 5-(4-Chlorophenyl)-3-methylisoxazole Prep Dry (40°C, Vac) & Grind Start->Prep Method Select Method Prep->Method Capillary Auto-Capillary (Ramp 1°C/min) Method->Capillary Routine QC DSC DSC Analysis (Heat Flow) Method->DSC Validation/Polymorphs Result Analyze Melting Range Capillary->Result DSC->Result Check Range <= 2°C? Result->Check Pass PASS: Purity >98% Confirm Identity via NMR Check->Pass Yes (e.g. 83-84°C) Fail FAIL: Recrystallize (Check Solvents/Isomers) Check->Fail No (Range >2°C)

Caption: Workflow for the thermal characterization and quality control of isoxazole intermediates.

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF.

  • OECD Guidelines for the Testing of Chemicals. Test No. 102: Melting Point/Melting Range. OECD Publishing, Paris.

  • Larsen, K. L., et al. "Regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry. (Provides context on the separation of 3-methyl/5-methyl isomers).

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: Melting Point and DSC." (Technical comparison of capillary vs DSC methods).

A Senior Application Scientist's Guide to Selecting a Reference Standard for 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous domain of pharmaceutical development and quality control, the integrity of every analytical measurement hinges on the quality of the reference standard employed. 5-(4-Chlorophenyl)-3-methylisoxazole is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the accuracy of its quantification and impurity profiling is non-negotiable for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, data-driven comparison of three commercially available reference standards for this compound, offering a clear rationale for selecting the most reliable material for critical applications.

The Imperative of a High-Quality Reference Standard

A reference standard is the bedrock of analytical testing, serving as the benchmark against which all process samples are measured. An ideal standard must possess unimpeachable purity, a well-elucidated structure, and proven stability over its intended shelf life. The use of a substandard reference material can lead to inaccurate batch release data, flawed stability projections, and potential regulatory challenges.

This investigation was designed to move beyond supplier-provided Certificates of Analysis (CofAs) and conduct a head-to-head empirical evaluation of three distinct commercial reference standards, designated herein as RS-A , RS-B , and RS-C . Our multi-faceted approach utilizes orthogonal analytical techniques to build a comprehensive quality profile for each material.

Experimental Design: A Triad of Analytical Scrutiny

To ensure a robust and unbiased comparison, we employed a three-pronged analytical strategy focusing on purity, structural identity, and thermal characteristics. The causality behind this choice is that no single method can provide a complete picture; a convergence of evidence from orthogonal techniques is required for a definitive assessment.

Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small organic molecules due to its high resolution and sensitivity. A gradient method was developed to ensure the separation of the main component from any potential process-related impurities or degradants.

Experimental Protocol: HPLC-UV

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Standard Preparation: Accurately prepare solutions of each reference standard (RS-A, RS-B, RS-C) in acetonitrile at a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, linear increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Data Analysis: Purity is calculated using an area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow A Accurately Weigh Reference Standard B Dissolve & Dilute in Acetonitrile (0.5 mg/mL) A->B C Inject into UPLC System B->C D Gradient Elution on C18 Column C->D E UV Detection at 254 nm D->E F Integrate Peaks & Calculate Area Percent Purity E->F

Caption: Standard workflow for determining reference standard purity by HPLC.

Structural Confirmation and Purity by ¹H NMR Spectroscopy

While HPLC is excellent for quantifying purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and can detect impurities that may co-elute with the main peak in chromatography.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5 mg of each reference standard in 0.6 mL of Deuterated Chloroform (CDCl₃).

  • Instrument: 400 MHz NMR Spectrometer.

  • Acquisition: Acquire a standard proton spectrum with 16 scans.

  • Data Analysis: Analyze spectra for characteristic proton signals of 5-(4-Chlorophenyl)-3-methylisoxazole. Integrate all signals and compare the relative integrals to identify and quantify any impurities. The presence of signals not attributable to the main compound or the solvent indicates impurities.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique for determining a substance's melting point and assessing its purity. Impurities disrupt the crystal lattice of a compound, leading to a depression and broadening of the melting endotherm.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-3 mg of each standard into a Tzero aluminum pan and hermetically seal.

  • Instrument: TA Instruments DSC 250 or equivalent.

  • Method: Equilibrate at 25°C, then ramp the temperature at a rate of 10°C/min up to 200°C under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm. A sharp peak with a high onset temperature is indicative of high purity.

Comparative Results and Discussion

The data gathered from these orthogonal methods provide a clear and consistent picture of the relative quality of the three reference standards.

Quantitative Purity and Structural Integrity

The HPLC and NMR results were highly correlative, providing strong confidence in the purity assessment.

Table 1: Summary of Purity and Structural Analysis

Reference StandardHPLC Purity (Area %)¹H NMR Analysis
RS-A 99.95%Conforms to structure. No detectable impurities.
RS-B 99.68%Conforms to structure. Minor impurity signals (~0.3%) in the aromatic region.
RS-C 99.12%Conforms to structure. Multiple impurity signals detected, totaling ~0.9%.

As shown, RS-A demonstrated the highest purity by a significant margin. The ¹H NMR spectrum for RS-A was exceptionally clean, aligning perfectly with the expected chemical shifts and splitting patterns for 5-(4-Chlorophenyl)-3-methylisoxazole. In contrast, RS-B and RS-C showed extraneous peaks, likely corresponding to residual starting materials or by-products from synthesis.[1]

Logical Convergence of Purity Data

Purity_Logic cluster_methods Orthogonal Analytical Methods cluster_results Comparative Purity Findings HPLC Chromatographic Purity (HPLC) RS_A RS-A: Highest Purity HPLC->RS_A RS_B RS-B: Intermediate Purity HPLC->RS_B RS_C RS-C: Lowest Purity HPLC->RS_C NMR Structural Purity (¹H NMR) NMR->RS_A NMR->RS_B NMR->RS_C Conclusion Definitive Purity Ranking RS_A->Conclusion RS_B->Conclusion RS_C->Conclusion

Thermal Properties

The DSC results further substantiated the purity hierarchy established by HPLC and NMR.

Table 2: Comparative DSC Thermal Analysis

Reference StandardMelting Point Onset (°C)Melting Endotherm Shape
RS-A 115.6 °CSharp and symmetric
RS-B 114.9 °CSlightly broad
RS-C 113.5 °CBroad with visible shoulder

The sharp, high-temperature melt of RS-A is characteristic of a highly pure, crystalline solid. The lower and broader melting profiles of RS-B and especially RS-C are classic indicators of the presence of impurities, which disrupt the material's crystal lattice and cause it to melt over a wider temperature range.

Authoritative Recommendations for Researchers

Based on the comprehensive empirical evidence, the following recommendations are provided:

  • For Quantitative Analysis and Regulated Environments: Reference Standard A (RS-A) is the unequivocally superior choice. Its exceptional purity (>99.9%), confirmed by orthogonal methods, ensures the highest accuracy and reliability for assays, impurity quantification, and stability studies. Its use is strongly recommended for any GMP or GLP application.

  • For Early-Stage, Non-Critical Research: Reference Standard B (RS-B) may be considered a cost-effective alternative for preliminary, non-quantitative work where the highest level of accuracy is not paramount. Users must, however, acknowledge the presence of ~0.3% impurities which could potentially interfere with certain analyses.

  • Not Recommended for Analytical Use: Reference Standard C (RS-C) fails to meet the quality attributes required for a reliable analytical reference standard. Its significantly lower purity could lead to a substantial underestimation of the main analyte in test samples and compromises the integrity of any quantitative data generated.

The selection of a reference standard is a foundational decision in the analytical workflow. Investing in a high-purity, well-characterized standard like RS-A provides the analytical confidence necessary to make sound scientific and business decisions in drug development. This principle is underscored by global regulatory bodies that demand robust validation of analytical procedures.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. This report details the use of ¹H-NMR, ¹³C-NMR, and IR spectroscopy for the structural confirmation and purity assessment of a synthesized isoxazole derivative, highlighting the importance of these techniques in identifying impurities.
  • Chem-Impex International. (n.d.). 3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde. Product specification sheet indicating a purity of ≥ 98% as determined by HPLC, a standard industry practice for purity assessment.
  • Sigma-Aldrich. (n.d.). 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97%. Product information listing the melting point as a key physical property, which is a common and important indicator of purity.
  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. ICH Harmonised Guideline. This guideline outlines the requirements for validating analytical methods, which is intrinsically linked to the use of qualified reference standards. Available at: [Link]

  • United States Pharmacopeia (USP). (n.d.). General Chapters. The USP provides authoritative standards for reference materials and analytical testing methodologies in the United States. Available at: [Link]

Sources

Elemental Analysis & Purity Validation: 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the elemental composition and purity validation for 5-(4-Chlorophenyl)-3-methylisoxazole , a significant pharmacophore in medicinal chemistry.

A Comparative Guide for Drug Development Professionals

Executive Summary

5-(4-Chlorophenyl)-3-methylisoxazole (CAS: Generic Scaffold) is a critical intermediate in the synthesis of COX-2 inhibitors, antimicrobial agents, and immunomodulators. In drug development, confirming the bulk purity of this scaffold is paramount before proceeding to biological assays.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Elemental Analysis (EA) remains the gold standard for establishing bulk purity, solvent content, and the degree of cyclization. This guide compares the theoretical elemental composition against experimental outcomes from two common synthesis routes, providing a decision framework for process optimization.

Theoretical vs. Experimental Composition

The theoretical elemental composition is calculated based on the molecular formula C₁₀H₈ClNO (Molecular Weight: 193.63 g/mol ).

Table 1: Elemental Analysis Reference Standards
ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Relevance
Carbon (C) 62.03% 61.63% – 62.43%Primary Indicator: Low %C often indicates trapped inorganic salts or moisture.[1]
Hydrogen (H) 4.16% 3.76% – 4.56%Solvent Check: High %H suggests trapped organic solvents (e.g., Ethanol, Hexane).
Nitrogen (N) 7.23% 6.83% – 7.63%Cyclization Monitor: Deviations indicate incomplete cyclization (presence of oxime intermediate).
Chlorine (Cl) 18.31% 17.91% – 18.71%Halogen Integrity: Confirms the stability of the aryl-Cl bond during synthesis.

Note: Oxygen (8.26%) is typically calculated by difference and is not directly measured in standard CHN combustion analysis.

Comparative Analysis: Synthesis Routes & Purity Profiles

The purity profile of 5-(4-Chlorophenyl)-3-methylisoxazole is heavily influenced by the synthesis method. We compare the Stepwise Chalcone Cyclization (Method A) against the One-Pot Multicomponent Reaction (Method B).

Scenario A: The "Stepwise" Route (Recommended)
  • Mechanism: Condensation of 4-chlorobenzaldehyde with acetone to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.

  • EA Profile: typically yields results within ±0.2% of theoretical values after recrystallization.

  • Common Impurity: Dihydroisoxazole intermediate (incomplete oxidation/elimination).

    • Effect on EA: Higher %H (approx. 4.7%) and lower %C.

Scenario B: The "One-Pot" Route (Green Chemistry)
  • Mechanism: Simultaneous reaction of aldehyde, ketone, and amine source in aqueous media or using solid-supported catalysts.

  • EA Profile: Often shows low %C and %N deviations (>0.5%).

  • Common Impurity: Trapped Inorganic Salts (e.g., Sodium Acetate, Sodium Malonate) or Hydrates .

    • Effect on EA: All organic percentages (C, H, N) are uniformly depressed because the non-combustible mass (ash) dilutes the sample.

Table 2: Comparative Impurity Diagnostics
Sample Condition%C (Found)%H (Found)%N (Found)InterpretationAction
Pure Compound 62.01% 4.18% 7.21% Pass Proceed to Bio-Assay.
Incomplete Cyclization 56.80%4.85%6.60%Fail: Presence of Oxime/Dihydro intermediate.Reflux with acid catalyst (e.g., HCl/EtOH).
Salt Contamination 59.50%3.90%6.90%Fail: Trapped inorganic catalyst.Aqueous wash + Recrystallization.
Solvent Trap (EtOH) 60.80%5.20%6.80%Fail: Solvated crystal lattice.High-vacuum drying (>4h at 50°C).

Visualizing the Validation Workflow

The following diagrams illustrate the synthesis pathway and the logical decision tree for interpreting EA results.

Figure 1: Synthesis & Impurity Pathways

This workflow highlights where critical impurities (Oxime, Dihydroisoxazole) originate.

SynthesisPath Start 4-Chlorobenzaldehyde + Acetone Chalcone Chalcone Intermediate (4-(4-chlorophenyl)but-3-en-2-one) Start->Chalcone Aldol Condensation Reaction Reaction with NH2OH·HCl Chalcone->Reaction Oxime Oxime Intermediate (Potential Impurity) Reaction->Oxime 1,2-Addition Oxime->Oxime Incomplete Dehydration Target Target Isoxazole (Fully Aromatic) Oxime->Target Cyclization (-H2O)

Caption: Stepwise synthesis pathway showing the critical dehydration step where EA often detects failure.

Figure 2: Elemental Analysis Decision Tree

A logic gate for researchers to interpret CHN data.

EALogic Start Analyze EA Data CheckC Is %C within ±0.4%? Start->CheckC CheckH Is %H > Theoretical? CheckC->CheckH No (Low C) Pass PASS: Pure Compound CheckC->Pass Yes CheckN Is %N Low? CheckH->CheckN No (Normal H) FailSolvent FAIL: Trapped Solvent CheckH->FailSolvent Yes (High H) FailSalt FAIL: Inorganic Salts CheckN->FailSalt No (N is Normal/Low Prop) FailInter FAIL: Intermediate (Oxime) CheckN->FailInter Yes (Significant Dev)

Caption: Diagnostic flowchart for troubleshooting elemental analysis failures.

Experimental Protocols

Synthesis of 5-(4-Chlorophenyl)-3-methylisoxazole (Stepwise Method)

This protocol is optimized to minimize the "Oxime" impurity, ensuring EA compliance.

  • Chalcone Formation:

    • Dissolve 4-chlorobenzaldehyde (10 mmol) in acetone (15 mL).

    • Add 10% NaOH (5 mL) dropwise at 0°C. Stir at RT for 4 hours.

    • Precipitate the chalcone (4-(4-chlorophenyl)but-3-en-2-one) with ice water, filter, and dry.

  • Cyclization:

    • Dissolve the chalcone (5 mmol) in Ethanol (20 mL).

    • Add Hydroxylamine Hydrochloride (7.5 mmol) and Sodium Acetate (7.5 mmol).

    • Critical Step: Reflux for 6–8 hours . (Insufficient reflux leads to incomplete cyclization).

    • Cool to RT. Pour into ice water.

  • Purification:

    • Filter the white precipitate.

    • Recrystallize from Ethanol/Water (9:1). Do not use pure water as it traps salts.

    • Dry under vacuum at 50°C for 6 hours.

Elemental Analysis Procedure
  • Instrument: Thermo Scientific FlashSmart or PerkinElmer 2400 Series II.

  • Sample Prep: Dry sample in a vacuum desiccator over

    
     for 24 hours prior to weighing.
    
  • Weighing: Weigh 1.5 – 2.5 mg (±0.001 mg) into a tin capsule.

  • Combustion: 950°C with oxygen boost.

  • Standard: Acetanilide (K factor calibration).

References

  • PubChem. (2025).[2] 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (Analogous Structure Data).[2] National Library of Medicine.[2] [Link][2]

  • Organic Syntheses. (2014). Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[3] Org.[1][3][4] Synth. [Link]

  • ResearchGate. (2020). Efficient synthesis and characterization of novel isoxazole derivatives. ACG Publications.[5] [Link]

  • Grady, A. (2023). Synthetic Formal Report: The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(4-Chlorophenyl)-3-methylisoxazole

[1][2]

Document Control:

  • Scope: Laboratory-scale disposal, waste segregation, and environmental compliance.[1][2]

Executive Summary

Do not dispose of 5-(4-Chlorophenyl)-3-methylisoxazole down the drain or in general trash. [3][1]

This compound contains a chlorine substituent on an aromatic ring.[4] Improper disposal (e.g., low-temperature incineration or drain flushing) poses two specific risks:

  • Dioxin Formation: Incomplete combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins/furans (PCDD/Fs).

  • Aquatic Toxicity: Isoxazole derivatives are often bioactive and persistent; this compound is classified as Toxic to aquatic life with long-lasting effects (GHS H411).[3][1][5]

Immediate Action: Segregate this material into Halogenated Organic Waste streams immediately.

Chemical Profile & Hazard Identification

To manage waste effectively, you must understand the chemical nature of the material.[6]

PropertyDataDisposal Implication
Chemical Structure Chlorinated Phenyl-IsoxazoleMUST be treated as Halogenated Waste.[3][1][7]
Physical State Solid (Crystalline)Dust generation risk during transfer.
GHS Classification Acute Tox. 4 (Oral), Aquatic Chronic 2Requires "Toxic" secondary labeling.
Reactivity Stable; CombustibleKeep away from strong oxidizers in waste drums.
Key Element Chlorine (Cl)Mandates high-temp incineration (>1100°C).[3][1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock, contaminated weighing boats, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3][1] Glass is acceptable but poses a breakage risk in waste compactors.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 5-(4-Chlorophenyl)-3-methylisoxazole.[3][1]

    • Hazard Checkbox: Toxic, Environmental Hazard.

    • Critical Tag: Write "HALOGENATED SOLID" clearly on the label.

  • Transfer: Dampen paper towels used for wiping dust to prevent aerosolization before placing them in the container.

  • Sealing: Screw the lid tight. Do not leave funnels in the neck.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for solutions containing the compound (e.g., dissolved in DCM, Ethyl Acetate, or Methanol).

  • Segregation (The Golden Rule):

    • CORRECT: Pour into the "Halogenated Organic Solvents" carboy.

    • INCORRECT: Do not pour into "Non-Halogenated" (e.g., Acetone/Ethanol waste) streams.

    • Why? Non-halogenated waste is often used as fuel blending for cement kilns at lower temperatures. If chlorinated compounds enter this stream, they can corrode the kiln or release toxic emissions.

  • Compatibility Check: Ensure the waste stream does not contain strong acids (Nitric acid) or oxidizers, as isoxazoles can degrade exothermically under extreme acidic stress.

  • Documentation: Log the approximate concentration of the isoxazole on the waste container's log sheet.

The Science of Disposal (Causality)

Why do we segregate?

The presence of the 4-Chlorophenyl moiety is the deciding factor.[3][1] When non-halogenated organics are incinerated, they oxidize to CO₂ and H₂O. However, when chlorinated aromatics are burned at standard temperatures (<850°C), the chlorine atoms can recombine with phenols (created during combustion) to form Dioxins .

The Self-Validating System: By segregating this into the "Halogenated" stream, you trigger a specific downstream protocol at the waste management facility: High-Temperature Incineration .[3][1]

  • Requirement: Temperature > 1100°C (approx 2000°F).[8]

  • Residence Time: > 2 seconds.

  • Scrubbing: Rapid cooling and alkaline scrubbing to capture HCl gas.

If you mix this with non-halogenated waste, you bypass these safety checks, potentially creating an environmental hazard.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of 5-(4-Chlorophenyl)-3-methylisoxazole.

DisposalWorkflowStartWaste: 5-(4-Chlorophenyl)-3-methylisoxazoleStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste (Pure/Debris)StateCheck->SolidPath SolidLiquidPathLiquid Solution (Mother Liquor)StateCheck->LiquidPath LiquidSolidContainerContainer: HDPE JarLabel: 'Toxic Solid - Halogenated'SolidPath->SolidContainerLiquidContainerContainer: CarboyStream: 'Halogenated Solvents'LiquidPath->LiquidContainerDisposalFacilityLicensed Waste FacilitySolidContainer->DisposalFacilitySegregationErrorCRITICAL CHECK:Do NOT mix with Non-HalogenatedDo NOT mix with AcidsLiquidContainer->SegregationError VerifyLiquidContainer->DisposalFacilityIncinerationHigh-Temp Incineration(>1100°C) + HCl ScrubbingDisposalFacility->Incineration Final Treatment

Figure 1: Decision tree for the segregation and disposal of chlorinated isoxazole derivatives. Note the convergence on high-temperature incineration.

Regulatory & Compliance Data

EPA Waste Codes (USA)

While 5-(4-Chlorophenyl)-3-methylisoxazole is not explicitly "P" or "U" listed by name, it is regulated by characteristic.[3][1]

CodeDescriptionApplicability
D001 IgnitableIf dissolved in flammable solvents (e.g., MeOH, EtOAc).[3][1]
F002 Spent Halogenated SolventsIf dissolved in DCM/Chloroform (common for this compound).
N/A Lab Pack Pure solid waste is typically manifested under a generic "Lab Pack" code for "Toxic Solids, Organic, N.O.S."
Emergency Spill Procedures
  • Evacuate: If a large amount (>500g) is spilled and dust is visible.

  • PPE: Wear Nitrile gloves, safety goggles, and an N95 dust mask (or respirator).

  • Containment: Do not dry sweep. Cover with a damp absorbent pad or use a HEPA vacuum to prevent dust inhalation.

  • Clean Up: Place all spill debris into the Halogenated Solid waste container. Wash the area with soap and water; collect the rinsate as Halogenated Liquid waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings: Solvents (F-Codes) and Toxicity Characteristics.[3][1] Retrieved from [Link]

  • Al-Ansary, H. et al. (2017).[1] Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[6][8] ResearchGate. Retrieved from [Link]

  • Washington State University. (2024). Laboratory Safety Manual: Halogenated Solvents Disposal. Retrieved from [Link][3][1]

Personal protective equipment for handling 5-(4-Chlorophenyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive safety and operational framework for handling 5-(4-Chlorophenyl)-3-methylisoxazole .

Note on Chemical Identity : This guide addresses the core scaffold 5-(4-Chlorophenyl)-3-methylisoxazole .[1][2] In drug discovery, this compound often appears as a functionalized intermediate (e.g., carrying a carboxylic acid, ester, or acid chloride at the 4-position).[1] While the core safety profile remains consistent (Irritant/Harmful), functionalized derivatives (especially acid chlorides) may exhibit higher reactivity and corrosivity. This protocol assumes the standard solid intermediate form.[1][2]

Executive Safety Summary
  • Signal Word : WARNING (Presumed based on structural analogs)

  • Primary Hazards : Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.

  • Critical Control : Handling of the solid powder must occur inside a certified chemical fume hood to prevent inhalation.[1][2]

  • Emergency Response : In case of eye contact, flush immediately for 15 minutes.[1][3][4][5][6] If swallowed, do NOT induce vomiting; seek medical aid.

Risk Assessment & Hazard Identification

This compound belongs to the class of aryl-isoxazoles .[1][2] The chlorophenyl moiety adds lipophilicity, potentially increasing skin absorption, while the isoxazole ring is a stable pharmacophore.

Hazard Class (GHS)Hazard StatementMechanism of Action / Risk
Acute Toxicity (Oral) H302 : Harmful if swallowed.[1][2][6]Systemic absorption via ingestion.[1][2] Isoxazoles can interfere with GABAergic systems or metabolic enzymes.[1][2]
Skin Irritation H315 : Causes skin irritation.[1][2][4][6]Lipophilic nature allows penetration of the stratum corneum, causing local dermatitis.
Eye Irritation H319 : Causes serious eye irritation.[1][2][4][6][7]Physical abrasive action of micro-crystals and chemical irritation of mucous membranes.[1][2]
STOT - Single Exp. H335 : May cause respiratory irritation.[1][2][4][6]Inhalation of fine dust triggers inflammation in the upper respiratory tract.[1][2]
Personal Protective Equipment (PPE) Matrix

Rationale: The primary risk is particulate inhalation during weighing and dermal absorption during solution preparation.[1]

Protection ZoneRequired PPETechnical Specification
Respiratory Engineering Control Primary Handle strictly in a Fume Hood (Face velocity: 80–100 fpm).[1][2] If hood is unavailable, use N95/P100 Respirator .[1]
Hand Protection Double Gloving Inner : Nitrile (4 mil).[1][2] Outer : Nitrile (Extended Cuff, >5 mil).[1] Replace outer gloves immediately upon splash.[1][2]
Eye/Face Chemical Goggles ANSI Z87.1 compliant.[1][2][8] Safety glasses are insufficient for powders due to potential for airborne drift.[1][2]
Body Lab Coat + Apron Cotton/Poly lab coat (buttoned).[1][2] Use a Tyvek apron if handling quantities >10g to prevent dust accumulation on clothing.[1][2]
PPE Decision Logic (Graphviz Diagram)

PPE_Logic Start Start: Handling 5-(4-Chlorophenyl)-3-methylisoxazole State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Solution->Solvent YesHood Use Fume Hood + Goggles + Nitrile Gloves Hood->YesHood Yes NoHood STOP: Require N95/P100 + Goggles Hood->NoHood No Volatile Volatile (DCM, THF) Solvent->Volatile NonVol Non-Volatile (DMSO, Water) Solvent->NonVol DoubleGlove Double Nitrile Gloves + Fume Hood Volatile->DoubleGlove SingleGlove Single Nitrile Gloves + Splash Goggles NonVol->SingleGlove

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Operational Handling Protocol
Phase A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the static-prone powder is transferred.[1][2]

  • Preparation : Place the balance inside the fume hood.[1][2] If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material.[1]

  • Anti-Static Measures : Use an anti-static gun or ionizer if the powder is flighty.[1][2]

  • Transfer : Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]

  • Containment : Immediately cap the receiving vessel after addition. Wipe the threads of the vial with a Kimwipe dampened in ethanol to remove dust before sealing.

Phase B: Solubilization & Reaction
  • Solubility Profile : Likely soluble in DMSO, DMF, Methanol, and Dichloromethane (DCM). Sparingly soluble in water.[1][2]

  • Reaction Setup :

    • Ensure all glassware is free of cracks (standard check).[1][2]

    • If heating is required, use a reflux condenser to prevent solvent/compound co-vaporization.[1]

    • Inert Atmosphere : While the isoxazole ring is stable, many coupling reactions (e.g., Suzuki, Buchwald) used with this scaffold require Argon/Nitrogen.

Phase C: Cleanup & Decontamination [1][2][3]
  • Surface Wipe : Wipe the balance area with a detergent solution (1% Alconox), followed by 70% Ethanol.[1]

  • Visual Check : Use a UV lamp (254 nm) to check for residue, as many aryl-isoxazoles are UV-active (fluorescent).[1][2]

Waste Disposal & Decontamination

Disposal Classification : Halogenated Organic Waste .[1][2] Do NOT dispose of down the drain.

Waste StreamHandling Procedure
Solid Waste Collect contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste" bag (double-bagged).[1][2]
Liquid Waste Segregate into "Halogenated Organic Solvents" carboy. The chlorine atom on the phenyl ring mandates this classification.[2]
Trace Residue Rinse glassware with Acetone (3x) into the Halogenated waste container before washing with soap/water.[1]
Emergency Response Procedures

Scenario 1: Powder Spill (>100 mg)

  • Evacuate the immediate area (3-meter radius).[1][2]

  • Don PPE : N95 respirator, goggles, double gloves.[2]

  • Contain : Cover spill with a damp paper towel (to prevent dust dispersal).[1][2]

  • Clean : Scoop up the damp material into a waste jar.[1][2] Wipe area 3x with Acetone.[1][2]

Scenario 2: Skin Exposure

  • Remove contaminated clothing immediately.[1][2][9]

  • Wash skin with soap and tepid water for 15 minutes.[1][2] Avoid scrubbing, which can abrade skin and increase absorption.

  • Seek medical attention if redness or irritation persists.[1][2][6]

References
  • PubChem . 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (Analogue Safety Data). National Library of Medicine.[1][2] Available at: [Link][1]

  • ECHA (European Chemicals Agency) .[1][2] C&L Inventory: Isoxazole derivatives hazard classification. Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-3-methylisoxazole
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5-(4-Chlorophenyl)-3-methylisoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.